3-(4-Fluorophenoxy)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPYYPSOHMOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613695 | |
| Record name | 3-(4-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702628-84-0 | |
| Record name | 3-(4-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Fluorophenoxy)azetidine: Structure, Properties, and Synthesis for Drug Discovery Professionals
For Immediate Release
This technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)azetidine, a valuable building block for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, a validated synthetic protocol, and its applications in medicinal chemistry.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The strained four-membered ring imparts unique conformational constraints and physicochemical properties, making the azetidine scaffold a valuable component in the design of novel therapeutic agents. Derivatives of azetidine have been investigated for a wide range of applications, including as anticancer, antibacterial, and antischizophrenic agents. Furthermore, their ability to modulate the activity of various enzymes and receptors has positioned them as promising candidates for the treatment of neurological and psychiatric disorders. The incorporation of a 4-fluorophenoxy moiety at the 3-position of the azetidine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a key intermediate in the synthesis of advanced pharmaceutical compounds.
Chemical Structure and Physicochemical Properties
The chemical identity and core properties of this compound are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | P&S Chemicals[3] |
| CAS Number | 702628-84-0 | P&S Chemicals[3] |
| Chemical Formula | C₉H₁₀FNO | P&S Chemicals[3] |
| Molecular Weight | 167.18 g/mol | ChemBK[4] |
| Appearance | Expected to be a solid or oil | General knowledge |
| Predicted pKa | 9.30 ± 0.40 (for 3-(3-Fluorophenoxy)azetidine) | ChemBK[4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process involving a Mitsunobu reaction followed by deprotection of the nitrogen-protecting group. This approach offers a reliable and scalable method for obtaining the target compound.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the well-established Mitsunobu reaction for the formation of the ether linkage. This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for the coupling of N-Boc-3-hydroxyazetidine with 4-fluorophenol. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is strategic. The Boc group is stable under the Mitsunobu reaction conditions and can be readily removed under acidic conditions without affecting the newly formed ether bond.
Experimental Workflow
Caption: Synthetic Workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-(4-fluorophenoxy)azetidine
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(4-fluorophenoxy)azetidine as a pure compound.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the purified N-Boc-3-(4-fluorophenoxy)azetidine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
The structural integrity of the synthesized this compound and its N-Boc protected intermediate should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | N-Boc-3-(4-fluorophenoxy)azetidine | This compound |
| ¹H NMR | Expected signals for Boc group (~1.4 ppm), azetidine ring protons, and aromatic protons of the fluorophenoxy group. | Absence of Boc signal, characteristic shifts for azetidine and aromatic protons. |
| ¹³C NMR | Presence of carbonyl and quaternary carbons of the Boc group, along with signals for the azetidine and fluorophenoxy carbons. | Absence of Boc-related carbon signals. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the protected compound. | Expected [M+H]⁺ ion corresponding to the molecular weight of the final product. |
Applications in Drug Discovery and Medicinal Chemistry
3-Aryloxyazetidine derivatives are valuable scaffolds in drug discovery due to their ability to introduce favorable physicochemical properties and to act as bioisosteres for other functional groups. The incorporation of the this compound moiety has been explored in the development of various therapeutic agents.
While specific biological activity data for this compound is not extensively published, the structurally analogous 3-aryl- and 3-arylmethoxyazetidines have shown significant binding affinities for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] This suggests that this compound could serve as a key building block for the synthesis of novel central nervous system (CNS) agents.
Furthermore, patents have been filed for various azetidine derivatives for the treatment of memory and learning disorders, highlighting the potential of this scaffold in neuroscience research.[5]
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, via a robust Mitsunobu reaction and subsequent deprotection, is well-established. The unique structural and electronic properties conferred by the fluorophenoxy and azetidine moieties make it an attractive component for the design of novel therapeutics targeting a range of biological targets. This guide provides the necessary foundational knowledge for the synthesis, characterization, and application of this versatile compound in drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE3851727D1 - Azetidine derivatives, compositions and their use. - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(4-Fluorophenoxy)azetidine (CAS 702628-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity provide unique advantages in the design of novel therapeutic agents, allowing for precise control over the spatial orientation of substituents. This often leads to enhanced binding affinity and selectivity for biological targets. Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antidepressant effects, making them a focal point of contemporary drug discovery efforts.
This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)azetidine, a key building block that combines the desirable properties of the azetidine core with the advantageous features of a fluorinated phenyl group. The inclusion of fluorine can significantly enhance metabolic stability, lipophilicity, and binding interactions, making this compound a valuable intermediate for the synthesis of advanced drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. Where experimental data is not available, predicted values based on structurally similar compounds are provided.
| Property | Value | Source |
| CAS Number | 702628-84-0 | [1](--INVALID-LINK--) |
| Molecular Formula | C₉H₁₀FNO | [2](--INVALID-LINK--) |
| Molecular Weight | 167.18 g/mol | [2](--INVALID-LINK--) |
| Appearance | White to light yellow solid (predicted) | [2](--INVALID-LINK--) |
| pKa | 9.30 ± 0.40 (predicted for 3-fluoro analog) | [2](--INVALID-LINK--) |
| LogP | 1.3154 (predicted for 2,4-difluoro analog) | [3](--INVALID-LINK--) |
| Solubility | Soluble in many organic solvents; sparingly soluble in water (predicted) | [2](--INVALID-LINK--) |
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.00 | t, J ≈ 8.8 Hz | 2H | Ar-H (ortho to F) |
| ~ 6.85 | dd, J ≈ 9.2, 4.4 Hz | 2H | Ar-H (ortho to O) |
| ~ 4.80 - 4.70 | m | 1H | O-CH (azetidine) |
| ~ 4.20 - 4.10 | m | 2H | CH₂ (azetidine) |
| ~ 3.80 - 3.70 | m | 2H | CH₂ (azetidine) |
| ~ 2.5 (variable) | br s | 1H | NH |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 (d, J ≈ 240 Hz) | C-F |
| ~ 154.0 | C-O (aromatic) |
| ~ 116.5 (d, J ≈ 23 Hz) | Ar-CH (ortho to F) |
| ~ 116.0 (d, J ≈ 8 Hz) | Ar-CH (ortho to O) |
| ~ 70.0 | O-CH (azetidine) |
| ~ 52.0 | CH₂ (azetidine) |
Predicted Mass Spectrometry (ESI-MS)
| m/z | Ion |
| 168.0819 | [M+H]⁺ |
| 190.0639 | [M+Na]⁺ |
Synthesis of this compound
The synthesis of 3-aryloxyazetidines is commonly achieved through nucleophilic substitution on a 3-hydroxyazetidine precursor. The Mitsunobu reaction is a particularly effective method for this transformation, as it proceeds with inversion of stereochemistry and is tolerant of a wide range of functional groups.[4](--INVALID-LINK--)
Proposed Synthetic Pathway: The Mitsunobu Reaction
The synthesis of this compound can be accomplished by reacting N-Boc-3-hydroxyazetidine with 4-fluorophenol under Mitsunobu conditions, followed by deprotection of the Boc group.
References
Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Question of 3-(4-Fluorophenoxy)azetidine
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-Fluorophenoxy)azetidine
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, providing novel vectors for substituent placement and improving metabolic stability.[2] Compounds incorporating the azetidine moiety have demonstrated a vast range of pharmacological activities, from anticancer and antimicrobial to potent modulators of central nervous system targets.[1][3][4][5]
The specific compound, this compound, presents a chemical architecture suggestive of interaction with monoamine transporters. The phenoxy group is a common feature in ligands for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6][7][8] These transporters are critical regulators of neurotransmission and are the targets of numerous therapeutics for psychiatric disorders.[9][10] This guide, therefore, outlines a comprehensive, field-proven strategy to systematically elucidate the in vitro mechanism of action of this compound, with a primary hypothesis centered on its potential role as a monoamine transporter ligand.
This document is structured not as a rigid template, but as a logical, cascading workflow. Each experimental stage builds upon the last, creating a self-validating system that progressively refines our understanding of the compound's molecular behavior. We will move from initial target engagement to functional consequence and finally to the nuanced kinetics of interaction.
Part 1: Primary Target Identification via Radioligand Binding Assays
Expertise & Experience: The Rationale for Starting with Binding
Before investigating the functional effects of a compound, it is paramount to first establish if it physically interacts with the hypothesized molecular targets. A functional effect in a cell-based assay could be downstream of the primary interaction or even an artifact. Radioligand binding assays are the gold standard for confirming direct binding and quantifying affinity. They are highly sensitive, reproducible, and provide the first crucial piece of the mechanistic puzzle: the dissociation constant (Kᵢ), a measure of the ligand's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.
Trustworthiness: Self-Validating Protocol Design
The validity of our binding data hinges on the use of well-characterized radioligands and appropriate controls. The protocol below incorporates competition binding, where our test compound (the "competitor") displaces a known high-affinity radioligand. This allows for the indirect determination of the test compound's affinity. Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled high-affinity ligand to ensure we are only measuring binding to the specific target.
Experimental Workflow: Radioligand Binding
Caption: Workflow for determining binding affinity (Ki) via competition radioligand binding assays.
Detailed Protocol: SERT Binding Assay
-
Target Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used high-affinity radioligands for SERT.[6]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Reaction Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., 1 nM [³H]Citalopram), and 100 µL of membrane preparation (20-40 µg protein).
-
Non-Specific Binding (NSB): 50 µL of a high-affinity unlabeled ligand (e.g., 10 µM Fluoxetine), 50 µL of radioligand, and 100 µL of membrane preparation.[6]
-
Competitor Wells: 50 µL of this compound (at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the samples onto GF/B filtermats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filtermats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.
-
This entire process should be repeated for DAT (using a radioligand like [³H]WIN 35,428) and NET (using a radioligand like [³H]Nisoxetine) to establish a selectivity profile.[11]
Data Presentation: Predicted Binding Affinities
The results of these experiments can be summarized in a clear, comparative table.
| Target Transporter | Radioligand Used | Kᵢ of this compound (nM) |
| hSERT | [³H]Citalopram | Experimental Value |
| hDAT | [³H]WIN 35,428 | Experimental Value |
| hNET | [³H]Nisoxetine | Experimental Value |
Part 2: Functional Characterization via Neurotransmitter Uptake Assays
Expertise & Experience: Bridging Affinity to Function
High affinity does not always equate to functional activity. A compound can be a potent binder but act as an antagonist (inhibitor), an agonist (enhancer/releaser), or have no functional effect at all. Synaptosomal or cell-based neurotransmitter uptake assays are the definitive method to determine the functional consequence of binding. These assays directly measure the compound's ability to inhibit the primary function of monoamine transporters: the reuptake of their respective neurotransmitters from the extracellular space.[12]
Trustworthiness: The Importance of Physiologically Relevant Systems
Using either primary synaptosomes (nerve terminal preparations) or heterologous expression systems (like the HEK293 cells from the binding assays) provides a physiologically relevant context. The transport process is energy-dependent and relies on ion gradients (specifically Na⁺ and Cl⁻), which are maintained in these systems.[7] This ensures that the measured inhibition is a true reflection of the compound's impact on the transporter's conformational cycle.
Experimental Workflow: Neurotransmitter Uptake Inhibition
Caption: Workflow for determining functional potency (IC50) via neurotransmitter uptake assays.
Detailed Protocol: Serotonin (5-HT) Uptake Assay
-
Cell Preparation: Plate HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Assay Buffer (Krebs-Ringer-HEPES): Contains physiological concentrations of salts (NaCl, KCl, CaCl₂, MgSO₄), glucose, and HEPES buffer at pH 7.4.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound (or a reference inhibitor like Fluoxetine for the positive control).
-
Initiate the uptake by adding a fixed concentration of [³H]5-HT (e.g., 20 nM).
-
Incubate at 37°C for 10-15 minutes. Note: The incubation time must be within the linear range of uptake.
-
Non-specific uptake is determined by performing the incubation at 4°C or in the presence of a saturating concentration of a known inhibitor (e.g., 10 µM Fluoxetine).
-
Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.
-
-
Quantification: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific uptake inhibition at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of neurotransmitter uptake.
-
This protocol should be mirrored for DAT (using [³H]Dopamine) and NET (using [³H]Norepinephrine) to determine the functional selectivity.
Data Presentation: Functional Potency and Selectivity
| Target Transporter | Functional Effect (IC₅₀, nM) |
| hSERT | Experimental Value |
| hDAT | Experimental Value |
| hNET | Experimental Value |
Part 3: Advanced Mechanistic Studies - Elucidating the Mode of Inhibition
Expertise & Experience: Beyond Potency to True Mechanism
Determining the IC₅₀ tells us how potent an inhibitor is, but it doesn't tell us how it inhibits. The mode of inhibition (competitive, non-competitive, or uncompetitive) is a critical piece of information for drug development, influencing in vivo efficacy and potential drug-drug interactions. This is determined by performing substrate kinetic experiments, where the uptake of varying concentrations of the radiolabeled neurotransmitter is measured in the absence and presence of fixed concentrations of our inhibitor.
Trustworthiness: The Michaelis-Menten Model as a Foundation
This analysis is grounded in classic enzyme kinetics theory. By measuring the initial rates of transport at different substrate concentrations, we can determine the maximal transport velocity (Vₘₐₓ) and the substrate concentration at which transport is half-maximal (Kₘ, the Michaelis constant). The way in which our inhibitor alters these two parameters reveals its mechanism.
-
Competitive Inhibition: The inhibitor binds to the same site as the substrate. It increases the apparent Kₘ but does not change the Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site. It reduces the Vₘₐₓ but does not change the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the transporter-substrate complex. It reduces both Vₘₐₓ and Kₘ.
Experimental Workflow: Substrate Kinetics
Caption: Workflow for determining the mode of inhibition via substrate kinetic analysis.
The results from this analysis provide the final, crucial details for the in vitro mechanism of action. For example, discovering that this compound is a competitive inhibitor of SERT would strongly suggest it binds within the same orthosteric site as serotonin itself.
Conclusion and Forward Look
This technical guide provides a systematic, multi-tiered framework for the comprehensive in vitro characterization of this compound. By progressing logically from primary binding to functional inhibition and finally to kinetic analysis, researchers can build a robust and defensible profile of the compound's mechanism of action. The data generated through these protocols—Kᵢ values for affinity, IC₅₀ values for functional potency, and the mode of inhibition—are foundational for any subsequent drug development efforts, guiding lead optimization, informing in vivo study design, and ultimately determining the therapeutic potential of this novel chemical entity.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent non-canonical amino acid provides insight into the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)azetidine
This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 3-(4-Fluorophenoxy)azetidine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes theoretical principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The unique conformational constraints of the azetidine ring, coupled with the electronic properties of the fluorophenoxy moiety, make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its chemical identity, purity, and stability, thereby ensuring the reliability of subsequent biological and pharmacological studies. This guide details the expected spectroscopic data for this compound and provides robust protocols for their experimental acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 4.9 - 5.1 | quintet | 1H |
| H-2, H-4 (axial) | 4.1 - 4.3 | t | 2H |
| H-2, H-4 (equatorial) | 3.7 - 3.9 | t | 2H |
| Ar-H (ortho to O) | 6.8 - 7.0 | m | 2H |
| Ar-H (ortho to F) | 7.0 - 7.2 | m | 2H |
| N-H | 2.5 - 3.5 | br s | 1H |
Disclaimer: These are predicted values based on analogous structures and established principles. Actual experimental values may vary.
Interpretation and Causality:
-
The methine proton (H-3) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. Its multiplicity as a quintet arises from coupling to the four neighboring protons on the azetidine ring.
-
The diastereotopic methylene protons on the azetidine ring (H-2 and H-4) are predicted to have distinct chemical shifts.
-
The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom.
-
The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 70 - 75 |
| C-2, C-4 | 50 - 55 |
| Ar-C (C-O) | 155 - 160 (d, J ≈ 2-3 Hz) |
| Ar-C (C-F) | 158 - 163 (d, J ≈ 240-250 Hz) |
| Ar-C (ortho to O) | 118 - 122 (d, J ≈ 8-9 Hz) |
| Ar-C (ortho to F) | 115 - 118 (d, J ≈ 22-23 Hz) |
Disclaimer: These are predicted values. Experimental verification is necessary.
Interpretation and Causality:
-
The carbon atom directly attached to the electronegative oxygen (C-3) will be the most downfield of the aliphatic carbons.
-
The carbons of the azetidine ring (C-2 and C-4) will appear at a higher field.
-
The aromatic carbons will exhibit splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[3]
Expected ¹⁹F NMR Data:
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -115 to -125 ppm, assuming CFCl₃ as the reference. The exact chemical shift will be influenced by the solvent.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard parameters. A relaxation delay of at least 5 times the longest T₁ is recommended for quantitative analysis.
-
Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.
-
Acquire the ¹⁹F spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3400 | N-H stretch | Medium, broad |
| 3030 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 2960 | Aliphatic C-H stretch | Medium |
| 1590 - 1610, 1490 - 1510 | Aromatic C=C stretch | Strong |
| 1200 - 1250 | Aryl-O stretch | Strong |
| 1100 - 1150 | C-N stretch | Medium |
| 1000 - 1050 | C-F stretch | Strong |
Interpretation and Causality:
-
The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.
-
The sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.
-
The absorptions just below 3000 cm⁻¹ correspond to the C-H stretches of the azetidine ring.
-
The strong bands in the 1500-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
-
The prominent absorption around 1200-1250 cm⁻¹ is a key diagnostic for the aryl ether (C-O-C) linkage.
-
The strong band in the 1000-1050 cm⁻¹ region is characteristic of the C-F stretching vibration.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-FTIR data acquisition.
Detailed Steps:
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Collection:
-
Acquire a background spectrum. This will measure the IR absorption of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrometry Data
-
Molecular Formula: C₉H₁₀FNO
-
Monoisotopic Mass: 167.0746 g/mol
-
Expected [M+H]⁺: 168.0824 m/z
Plausible Fragmentation Pattern:
Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ is expected. Collision-induced dissociation (CID) in the mass spectrometer would likely lead to characteristic fragment ions. Key fragmentations could include:
-
Loss of the azetidine ring.
-
Cleavage of the ether bond.
-
Loss of HF.
Experimental Protocol for MS Data Acquisition (ESI-MS)
Caption: Workflow for ESI-MS data acquisition and analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).
-
To promote the formation of [M+H]⁺ ions in positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Analyze the fragmentation pattern to confirm the connectivity of the molecule.
-
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for its unambiguous identification and quality control. This guide provides a detailed overview of the expected spectral data and robust, step-by-step protocols for their acquisition. By understanding the principles behind these techniques and the rationale for the experimental choices, researchers can confidently and accurately characterize this and other novel chemical entities, thereby ensuring the integrity of their scientific endeavors.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenoxy)azetidine
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-(4-Fluorophenoxy)azetidine, a heterocyclic compound of interest in drug discovery. As the developability of a new chemical entity (NCE) is critically dependent on its physicochemical properties, a thorough understanding of its solubility and degradation profile is paramount. This document outlines detailed, field-proven protocols for thermodynamic solubility assessment across various pH conditions and in biorelevant media, alongside a systematic approach to forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and methodologies are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this compound, enabling informed decisions in the lead optimization and preclinical development phases.
Introduction: The Critical Role of Physicochemical Profiling
This compound is a molecule featuring a strained four-membered azetidine ring linked to a fluorinated phenyl ether. This unique combination of moieties presents specific challenges and considerations for its development as a potential therapeutic agent. The azetidine ring, while offering novel structural diversity, can be susceptible to ring-opening reactions, and the phenoxy group can undergo oxidative degradation.[1][2] Furthermore, the compound's basicity, conferred by the azetidine nitrogen, dictates its solubility behavior in varying pH environments, a critical factor for oral absorption.[3][4]
Early and accurate assessment of solubility and stability is not merely a data collection exercise; it is a cornerstone of risk mitigation in drug development.[5][6] Poor aqueous solubility can lead to low and erratic bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[7][8] This guide, therefore, presents a logical, stepwise approach to systematically characterize these critical attributes, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[9][10]
Physicochemical and Structural Considerations
Before embarking on experimental studies, an in-silico and theoretical assessment of this compound is crucial for experimental design.
-
Structure: C9H10FNO[11]
-
Key Features:
-
Azetidine Ring: A four-membered saturated heterocycle containing a secondary amine. This group is the primary basic center of the molecule. The inherent ring strain could make it a potential site for hydrolytic cleavage under acidic or basic conditions.[1][12]
-
Fluorophenoxy Group: The ether linkage can be susceptible to oxidative degradation.[2][13] The fluorine substituent can influence the electronic properties and metabolic stability of the aromatic ring.
-
pKa: The basicity of the azetidine nitrogen is a key determinant of solubility. The pKa of azetidine itself is approximately 11.3, but substitution will modulate this value.[3] Fluorination on adjacent rings can lower the pKa of saturated heterocyclic amines.[4] A predicted pKa for the related 3-(3-Fluorophenoxy)azetidine is approximately 9.30.[14] This value suggests that the compound will be protonated and more soluble in acidic environments, such as the stomach, and less soluble in the neutral to slightly alkaline environment of the small intestine.
-
Aqueous Solubility Assessment
Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption.[8][15] We will focus on thermodynamic (equilibrium) solubility, which provides the most accurate measure of a compound's intrinsic dissolution potential.[8]
Rationale for Method Selection
The "shake-flask" method, followed by HPLC-UV quantification, is the gold standard for determining thermodynamic solubility. It is robust, reliable, and provides a definitive value of solubility at equilibrium.[15] The choice of buffers and biorelevant media is designed to mimic the physiological environments the drug would encounter upon oral administration.[16][17]
Experimental Workflow: Solubility Determination
The following diagram outlines the systematic process for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Experimental Protocols
Protocol 3.3.1: Thermodynamic Solubility in pH Buffers
-
Buffer Preparation: Prepare USP standard buffers at pH 1.2 (Simulated Gastric Fluid, without pepsin), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer, simulating intestinal fluid).
-
Sample Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to 1 mL of each buffer in triplicate in glass vials. The excess solid ensures that equilibrium is reached with an undissolved reservoir.
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.
-
Phase Separation: After equilibration, allow the samples to stand for a short period. Carefully withdraw the supernatant using a syringe and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solids.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 5.0).
-
Calculation: Determine the solubility by comparing the peak area of the sample to a standard calibration curve.
Protocol 3.3.2: Solubility in Biorelevant Media
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to published compositions.[18][19][20] These media contain bile salts and lecithin, which mimic the solubilizing components of the human gut.[16][17] FaSSIF has a pH of ~6.5, while FeSSIF has a pH of ~5.0.[16]
-
Procedure: Follow steps 2-6 from Protocol 3.3.1, replacing the pH buffers with FaSSIF and FeSSIF. These studies are critical for predicting food effects on drug absorption.[16]
Data Presentation and Interpretation
Summarize the quantitative solubility data in a clear, structured table.
Table 1: Aqueous Solubility of this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Example Value: 1500 ± 85 |
| Acetate Buffer | 4.5 | 37 | Example Value: 450 ± 30 |
| Phosphate Buffer (Simulated Intestinal) | 6.8 | 37 | Example Value: 55 ± 5 |
| FaSSIF (Fasted State) | 6.5 | 37 | Example Value: 80 ± 7 |
| FeSSIF (Fed State) | 5.0 | 37 | Example Value: 650 ± 45 |
Interpretation: The expected pH-dependent solubility profile for a basic compound is evident. High solubility at low pH is due to the protonation of the azetidine nitrogen. The lower solubility at pH 6.8 suggests that dissolution may be limited in the intestine. The increased solubility in FeSSIF compared to FaSSIF would indicate a potential positive food effect, where the presence of fats and bile salts enhances solubilization.[20]
Stability Assessment and Forced Degradation
Stability testing is essential to identify potential degradation pathways, develop a stability-indicating analytical method, and determine appropriate storage conditions.[21][22] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[9][10]
Rationale for Stress Conditions
The selected stress conditions (hydrolysis, oxidation, heat, and light) are mandated by ICH guideline Q1A(R2) and are designed to cover the most common degradation pathways for pharmaceutical compounds.[9][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to detect and identify major degradants without completely destroying the molecule.[9][24]
Experimental Workflow: Forced Degradation Studies
This workflow illustrates the logical progression from stress application to data analysis.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For each condition, dilute this stock into the stress medium. Analyze all samples using a validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detection.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at appropriate time points.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at appropriate time points. Rationale: The azetidine ring may be susceptible to hydrolytic cleavage under strong acid or base conditions.[25][26]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at appropriate time points. Rationale: The ether linkage and the aromatic ring are potential sites for oxidation.[27][28]
-
Thermal Degradation: Store the solid compound and a solution (in the stock solvent) in an oven at 80°C. Sample the solution at time points; analyze the solid at the final time point.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[29][30][31][32] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Data Presentation and Interpretation
Results should be tabulated to clearly show the extent of degradation under each condition.
Table 2: Forced Degradation Summary for this compound
| Stress Condition | Duration | % Assay Remaining | Major Degradant RRT | % Area of Major Degradant | Observations |
| 0.1 M HCl, 60°C | 48 h | Example: 92.5% | 0.85 | 6.8% | Significant degradation observed. |
| 0.1 M NaOH, 60°C | 48 h | Example: 98.1% | N/A | <0.5% | Relatively stable. |
| 3% H₂O₂, RT | 24 h | Example: 88.3% | 1.15 | 9.2% | Sensitive to oxidation. |
| Thermal (Solid), 80°C | 7 days | Example: 99.5% | N/A | <0.2% | Stable in solid form. |
| Photolytic (Solution), ICH Q1B | 7 days | Example: 96.2% | 0.92 | 3.1% | Moderate light sensitivity in solution. |
Interpretation: The example data suggest that this compound is most susceptible to oxidative and acidic degradation. The stability in solid form is a positive attribute for drug substance handling and storage. The observed degradation helps in identifying the critical factors that need to be controlled during formulation and storage.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method.[33][34][35] This method must be able to separate the intact API from all process impurities and degradation products.[21][33]
Key Method Validation Parameters (ICH Q2(R1) / USP <1225>): [36][37][38][39]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for degradants do not co-elute with the main API peak in the stressed samples. Peak purity analysis using a PDA detector is essential.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of analyte that can be reliably quantified and detected, respectively.
Conclusion and Forward-Looking Strategy
This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols, researchers can generate a high-quality data package that illuminates the compound's physicochemical liabilities and guides its future development.
The findings from these studies are not an endpoint but a critical input for subsequent stages. For instance, if solubility is found to be a limiting factor, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations can be explored to enhance bioavailability.[5] If a specific degradation pathway is identified (e.g., oxidation), the final drug product can be protected through the inclusion of antioxidants or by packaging under an inert atmosphere. The validated stability-indicating method will serve as the primary quality control tool throughout the entire lifecycle of the potential drug product.[40]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rheolution.com [rheolution.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pschemicals.com [pschemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. Solubility Test | AxisPharm [axispharm.com]
- 16. pharmalesson.com [pharmalesson.com]
- 17. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorelevant.com [biorelevant.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. biorelevant.com [biorelevant.com]
- 21. ijtsrd.com [ijtsrd.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. ijcrt.org [ijcrt.org]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. hyphadiscovery.com [hyphadiscovery.com]
- 29. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 32. database.ich.org [database.ich.org]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. ijpsr.com [ijpsr.com]
- 35. researchgate.net [researchgate.net]
- 36. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 37. uspbpep.com [uspbpep.com]
- 38. altabrisagroup.com [altabrisagroup.com]
- 39. ijrrjournal.com [ijrrjournal.com]
- 40. uspnf.com [uspnf.com]
A Technical Guide to the Identification of Potential Biological Targets for 3-(4-Fluorophenoxy)azetidine
Abstract
The azetidine scaffold represents a privileged structure in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties due to its unique conformational rigidity and metabolic stability.[1][2] 3-(4-Fluorophenoxy)azetidine is a representative member of this class, yet like many novel small molecules emerging from discovery campaigns, its biological mechanism of action is undefined. The critical step following the synthesis of such a promising compound is the identification of its molecular target(s). Target deconvolution is essential for understanding a compound's therapeutic effects, predicting potential off-target toxicities, and enabling rational lead optimization.[3] This guide provides a comprehensive, methodology-focused framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will move from large-scale, unbiased screening techniques to focused, hypothesis-driven validation, integrating computational, biochemical, and cell-based approaches to build a robust and validated target profile.
Foundational Strategy: An Integrated Approach to Target Deconvolution
Identifying the specific protein(s) that a small molecule interacts with requires a multi-faceted strategy. Relying on a single method can lead to false positives or miss physiologically relevant interactions. Our approach is a staged funnel, starting with broad, predictive methods and progressively narrowing down to high-confidence, validated targets in a relevant biological context.
Caption: Integrated workflow for target identification.
Phase 1: In Silico Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can generate a preliminary list of potential targets, guiding subsequent experimental design.[4][5] These approaches leverage vast databases of known drug-target interactions and protein structures.
Rationale and Approach
The core principle is to use the structure of this compound to predict its binding partners. This can be done through two main avenues:
-
Ligand-Based Methods: These methods compare the compound to a library of molecules with known biological targets. If our compound is structurally or electrostatically similar to a known kinase inhibitor, for example, we can hypothesize that it also targets kinases.
-
Structure-Based Methods: If a high-quality 3D structure of a potential protein target is available, we can use molecular docking to simulate the binding of this compound to its active site.[6] This provides a predicted binding pose and an estimated binding affinity.
Experimental Workflow: Computational Target Prediction
Caption: Workflow for in silico target prediction.
Trustworthiness: It is critical to recognize that in silico methods are predictive, not definitive.[7] They are prone to inaccuracies and serve only to generate testable hypotheses. Experimental validation is mandatory.
Phase 2: In Vitro Identification and Biophysical Characterization
This phase aims to experimentally identify proteins from a complex biological mixture (e.g., cell lysate) that physically interact with the compound.
Unbiased Target Discovery: Affinity Chromatography-Mass Spectrometry
Chemoproteomics is a powerful, unbiased approach to "fish" for target proteins from a proteome.[8] The strategy involves immobilizing the compound of interest to a solid support and using it as bait to capture binding partners.[9][10]
Causality Behind Experimental Choices: To distinguish true interactors from proteins that non-specifically bind to the matrix, a competition experiment is essential.[8] By co-incubating the lysate with the immobilized probe and an excess of free this compound, specific target proteins will be competed off the beads, while non-specific binders will remain. This is the self-validating system for this protocol.
Protocol 3.1: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm and a reactive handle (e.g., an alkyne or biotin) for immobilization. Photoaffinity labeling probes, which form a covalent bond upon UV exposure, can also be used to capture transient or weak interactions.[11][12][13]
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.
-
Protein Extraction: Prepare a total protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown:
-
Test Condition: Incubate the lysate with the compound-immobilized beads.
-
Competition Control: Incubate the lysate with the compound-immobilized beads in the presence of a 100-fold molar excess of free, unmodified this compound.
-
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins that are present in the "Test" lane but absent or significantly reduced in the "Competition" lane using mass spectrometry.
Caption: Chemoproteomics workflow for unbiased target ID.
Hypothesis-Driven Validation: Direct Binding & Activity Assays
Once a list of candidate targets is generated, or if in silico predictions point to a specific protein family (e.g., GPCRs, enzymes), focused assays are required to validate the interaction and determine its affinity and functional consequence.
3.2.1 Radioligand Binding Assays
Considered a gold standard for quantifying receptor-ligand interactions, these assays are highly sensitive and robust.[14][15] They are particularly useful if the predicted target is a receptor with a known radiolabeled ligand.
Protocol 3.2.1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.[16]
-
Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of a known radioligand for the target (e.g., ³H-ligand), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[16]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration over a glass fiber filter.[14]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of compound that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]
Table 1: Key Parameters from Radioligand Binding Assays
| Parameter | Definition | Significance |
| Kd | Equilibrium Dissociation Constant | A measure of the radioligand's affinity for the receptor. Lower Kd means higher affinity.[17] |
| Bmax | Maximum Number of Binding Sites | Represents the density of the receptor in the tissue or cell preparation.[17] |
| IC₅₀ | Half Maximal Inhibitory Concentration | The concentration of the test compound required to inhibit 50% of specific radioligand binding. |
| Ki | Inhibitory Constant | The affinity of the test compound for the receptor, calculated from the IC₅₀. It is independent of the radioligand concentration used.[14] |
3.2.2 Enzyme Inhibition Assays
If the target is a suspected enzyme, a functional assay is the most direct way to confirm interaction and determine its consequence.[18][19]
Protocol 3.2.2: In Vitro Enzyme Activity Assay
-
Reagents: Obtain purified, active enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion.
-
Assay Setup: In a microplate, add the enzyme and varying concentrations of this compound. Allow a short pre-incubation period.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Detection: Monitor the formation of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity at each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies, varying both substrate and inhibitor concentrations, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[20][21]
Phase 3: Target Engagement and Functional Validation in a Cellular Context
Confirming that a compound binds its target in vitro is not enough. It is crucial to demonstrate that this interaction occurs within the complex environment of a living cell.[22]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying target engagement in intact cells or tissues.[23][24] The principle is that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[25][26]
Causality Behind Experimental Choices: By heating cell lysates or intact cells to a range of temperatures, we can generate a "melting curve" for our protein of interest.[24] The presence of a binding ligand, like this compound, should shift this curve to the right, indicating thermal stabilization. This shift is direct evidence of target engagement in a physiological setting.[27][28]
Protocol 4.1: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with either a vehicle control or this compound at a desired concentration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).[29]
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.[28] An isothermal dose-response experiment can also be performed by treating cells with various compound concentrations at a fixed temperature to determine an EC₅₀ for target engagement.[30]
Caption: High-level overview of the CETSA workflow.
Table 2: Comparison of Target Engagement Methodologies
| Assay | Principle | Advantages | Limitations |
| CETSA | Ligand binding alters protein thermal stability. | Measures engagement in a cellular context; Label-free.[28] | Lower throughput for Western blot format; Not all proteins show a thermal shift.[28] |
| DARTS | Ligand binding protects the target from protease degradation. | Direct evidence of binding; Can be used with lysates or tissues.[28] | Requires careful optimization of protease activity. |
| Affinity Pulldown | Immobilized compound captures binding partners. | Unbiased; Identifies novel targets. | Requires chemical modification of the compound; Prone to non-specific binders. |
| Radioligand Assay | Competition for binding with a radiolabeled ligand. | High sensitivity; Gold standard for affinity (Ki). | Requires a known radioligand; Not a cellular assay. |
Functional Target Validation
The final step is to link the confirmed target engagement to a biological outcome. This is achieved by demonstrating that modulation of the target protein reproduces the phenotypic effect of the compound.[31][32][33]
Protocol 4.2: Target Knockdown and Phenotypic Rescue
-
Phenotypic Assay: Establish a cellular assay where this compound produces a quantifiable effect (e.g., inhibition of cell proliferation, change in a signaling pathway marker).
-
Target Knockdown: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in the same cell line.
-
Phenotypic Comparison: Observe if the knockdown of the target protein mimics the phenotype observed with compound treatment.
-
(Optional) Rescue Experiment: If the knockdown mimics the compound's effect, re-introducing a knockdown-resistant version of the target protein should reverse the phenotype, providing strong evidence for the target's role.
Caption: Logic diagram for functional target validation.
Conclusion
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 7. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. news-medical.net [news-medical.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 33. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Thermochemical Properties of 3-(4-Fluorophenoxy)azetidine: A Methodological & Computational Framework
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties in drug candidates.[1][2][3] The specific substitution pattern, such as in 3-(4-Fluorophenoxy)azetidine, fine-tunes these properties, directly impacting a compound's journey through development. This guide provides a comprehensive framework for determining and understanding the critical thermochemical properties of this compound. While direct experimental data for this specific molecule is not extensively published, we present a detailed methodological approach for its characterization, blending established experimental protocols with robust computational chemistry. This document serves as a blueprint for researchers, scientists, and drug development professionals to generate and interpret the essential thermochemical data—enthalpy of formation, heat capacity, and thermal stability—that underpins process safety, formulation development, and regulatory compliance.
Introduction: The "Why" Behind Thermochemistry in Drug Development
In the path from a promising lead compound to a marketed drug, a molecule's energetic landscape is as critical as its biological activity. Thermochemical properties govern the stability, solubility, and ultimately, the viability of a drug substance.[4][5] Understanding these characteristics at an early stage is not merely an academic exercise; it is a crucial step in de-risking a project, preventing costly late-stage failures, and ensuring the development of a safe and stable final product.[6]
The molecule at the center of this guide, this compound, incorporates two key structural motifs:
-
Azetidine Ring: A strained four-membered heterocycle that can improve metabolic stability and aqueous solubility compared to larger ring systems.[2][3]
-
Fluorophenoxy Group: The fluorine substitution can significantly alter properties like lipophilicity (LogP), binding affinity, and metabolic pathways.
The interplay of these groups creates a unique molecule whose thermochemical profile dictates its behavior from the reaction vessel to patient administration. This guide will detail the necessary experimental and computational workflows to fully elucidate this profile.
Foundational Physicochemical & Structural Profile
Before delving into complex energetic properties, a baseline characterization is essential. For this compound, this involves determining its fundamental physicochemical parameters.
| Property | Significance in Drug Development | Predicted/Analog Data Context |
| Molecular Formula | C₉H₁₀FNO | Defines the elemental composition and molar mass. |
| Molecular Weight | 167.18 g/mol | Influences diffusion rates and membrane permeability. |
| LogP / LogD | Lipophilicity; affects absorption, distribution, metabolism, and excretion (ADME). | The related 3-(2,4-Difluorophenoxy)azetidine has a predicted LogP of 1.3154.[7] This suggests moderate lipophilicity, a often desirable trait in drug candidates.[4] |
| pKa | Ionization state at physiological pH; impacts solubility and receptor binding. | The parent azetidine has a basic pKa of 11.3.[8] The phenoxy substituent will influence this, but the nitrogen remains the primary basic center. |
| Topological Polar Surface Area (TPSA) | Predicts transport properties like cell permeability. | 3-(2,4-Difluorophenoxy)azetidine has a TPSA of 21.26 Ų, indicating good potential for oral bioavailability.[7] |
Core Thermochemical Parameter Determination: A Dual-Pronged Approach
A comprehensive understanding requires a synergy between physical measurement and computational prediction. Experimental data provides ground truth, while computational models offer mechanistic insight and predictive power.[9][10]
Enthalpy of Formation (ΔHf°): The Energetic Cost of Creation
The standard enthalpy of formation represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone thermodynamic value that is critical for calculating reaction enthalpies, assessing chemical hazards, and understanding molecular stability.
This is the gold standard for determining the enthalpy of formation for organic compounds. The causality is direct: by precisely measuring the heat released during complete combustion, we can work backward to calculate the energy stored within the molecule's bonds.
Workflow:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.
-
Bomb Loading: The pellet is placed in a platinum crucible inside a high-pressure vessel (the "bomb"). A known amount of water is added to ensure saturation of the final atmosphere.
-
Pressurization: The bomb is filled with high-purity oxygen to approximately 30 atm.
-
Ignition & Calorimetry: The bomb is submerged in a precisely known volume of water in a calorimeter. The sample is ignited electrically, and the temperature change of the water is monitored with high precision (to 0.001 °C).
-
Analysis: The final contents of the bomb are analyzed to ensure complete combustion and to quantify byproducts (e.g., nitric acid from the nitrogen atom).
-
Calculation: The gross heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. After applying corrections for ignition energy and byproduct formation, the standard enthalpy of combustion is determined. The enthalpy of formation is then derived using Hess's Law.
Diagram: Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Directly calculating ΔHf° from first principles is computationally expensive and prone to error. A more accurate and efficient method involves using isodesmic reactions. The logic here is to construct a hypothetical, balanced reaction where the types of chemical bonds on the reactant and product sides are conserved. This allows for a significant cancellation of systematic errors in the quantum mechanical calculation.
Workflow:
-
Model Building: Construct a 3D model of this compound.
-
Geometry Optimization: Optimize the molecular geometry using a suitable density functional theory (DFT) method, such as B3LYP, with a standard basis set (e.g., 6-31G*).
-
Reaction Design: Design a balanced isodesmic reaction. For example: this compound + Benzene + Azetidine → Anisole + Fluorobenzene + Azetidine (Note: This is a simplified example; a real calculation would use simpler reference molecules with well-known experimental ΔHf° values).
-
Energy Calculation: Perform high-accuracy single-point energy calculations on all molecules in the designed reaction using a more robust method like G3MP2 or CBS-QB3.[9] These composite methods are designed to approximate high-level accuracy at a manageable computational cost.[11]
-
Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) is calculated from the computed energies.
-
Derivation of ΔHf°: The desired ΔHf° of the target molecule is then calculated using the known experimental ΔHf° values of the other molecules in the isodesmic equation: ΔHf°(Target) = [ΣΔHf°(Products)] - [ΣΔHf°(Reactants)] - ΔH_rxn
This approach leverages the strengths of computation to calculate energy differences accurately, relying on reliable experimental data for anchoring the final value.[10]
Heat Capacity (Cp) and Phase Transitions
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental property for heat transfer calculations in process scale-up and is vital for understanding a molecule's physical states (polymorphs, amorphous vs. crystalline).
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides a wealth of information in a single experiment.
Workflow:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program. A typical program for a new compound would be:
-
Cool to a low temperature (e.g., -50 °C).
-
Heat at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 250 °C).
-
Hold isothermally.
-
Cool back to the starting temperature.
-
-
Data Acquisition: The instrument records the differential heat flow versus temperature.
-
Data Interpretation:
-
Heat Capacity (Cp): The displacement of the baseline from zero is directly proportional to the sample's heat capacity.
-
Glass Transition (Tg): A step-like change in the baseline indicates the transition from a rigid glassy state to a more mobile amorphous state.
-
Crystallization (Tc): An exothermic peak (heat is released) indicates the organization of an amorphous sample into a crystalline form.
-
Melting (Tm): An endothermic peak (heat is absorbed) signifies the melting of a crystalline form. The area under this peak corresponds to the enthalpy of fusion (ΔHfus) .
-
This single experiment provides Cp, Tg, Tc, Tm, and ΔHfus, making it an exceptionally efficient tool for initial solid-state characterization.[13][14]
Diagram: Interpreting a DSC Thermogram
Caption: A representative DSC curve illustrating key thermal events.
Thermal Stability and Decomposition
Determining the temperature at which a molecule begins to decompose is a non-negotiable aspect of process safety and shelf-life prediction. For a strained ring system like azetidine, understanding the decomposition pathway is particularly important.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It directly answers the question: "At what temperature does my compound lose mass?"
Workflow:
-
Sample Loading: A small amount of this compound is placed on a high-precision microbalance pan within the TGA furnace.
-
Atmosphere Control: The furnace is purged with a controlled atmosphere, typically inert (N₂) to study thermal decomposition, or oxidative (Air) to study oxidative stability.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Interpretation: The resulting curve of % mass vs. temperature shows distinct steps corresponding to mass loss events (e.g., desolvation or decomposition). The onset temperature of the primary decomposition step is a key indicator of thermal stability.
For deeper mechanistic insight, TGA is often coupled with other techniques (TGA-MS or TGA-FTIR) to identify the gaseous molecules evolved during decomposition.
Application of Thermochemical Data in Drug Development
The data generated through these methods are not merely numbers on a page; they are predictive tools that guide critical development decisions:
-
Process Safety: The onset of decomposition from TGA and the enthalpy of formation dictate the maximum safe operating temperatures for synthesis, purification, and drying.
-
Polymorph Screening: DSC is the primary tool for identifying different crystalline forms (polymorphs), which can have drastically different solubilities and stabilities. The relative stability of polymorphs can be determined from their enthalpies of fusion (Gibbs' Phase Rule).
-
Formulation Development: The melting point and enthalpy of fusion are essential inputs for developing amorphous solid dispersions or for predicting the physical stability of a tablet. Solubility is a thermodynamic property, and understanding the energetics of the solid form is the first step in predicting how it will dissolve.[15]
-
Shelf-Life Prediction: The thermal stability data from TGA and DSC can be used in kinetic models (e.g., Arrhenius equation) to predict the long-term stability of the drug substance under various storage conditions.
Conclusion
A thorough characterization of the thermochemical properties of this compound is indispensable for its successful development as a drug candidate. While specific literature values may be sparse, a systematic application of established experimental techniques like combustion calorimetry, DSC, and TGA, augmented by computational modeling, provides a robust and reliable pathway to obtaining this critical data. This integrated approach ensures a deep understanding of the molecule's energetic behavior, enabling data-driven decisions that enhance safety, optimize processes, and increase the probability of a successful transition from the laboratory to the clinic.
References
- 1. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chemscene.com [chemscene.com]
- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Formation, Physicochemical Characterization, and Thermodynamic St...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to the Molecular Modeling and Docking of 3-(4-Fluorophenoxy)azetidine
Abstract
The azetidine scaffold has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] This four-membered nitrogen-containing heterocycle imparts a favorable combination of conformational rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1][3] This technical guide provides a comprehensive, in-depth exploration of the molecular modeling and docking of a specific azetidine derivative, 3-(4-Fluorophenoxy)azetidine. Tailored for researchers, scientists, and drug development professionals, this document delineates the core principles, step-by-step experimental protocols, and critical analysis techniques essential for elucidating the potential protein-ligand interactions of this compound. By integrating theoretical underpinnings with practical, field-proven insights, this guide aims to empower researchers to effectively leverage computational tools in the rational design and discovery of novel azetidine-based therapeutic agents.
Introduction: The Significance of the Azetidine Scaffold in Drug Discovery
The strategic incorporation of small, conformationally constrained ring systems is a cornerstone of modern drug design. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged motif in this context.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique blend of structural pre-organization and metabolic resilience.[1] Unlike more flexible aliphatic chains, the rigid nature of the azetidine ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3]
Compounds incorporating the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties, and have been successfully integrated into approved drugs.[2][4] The focus of this guide, this compound, combines the advantageous properties of the azetidine core with a fluorinated phenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable electrostatic interactions.[5] Understanding the potential binding modes of this molecule is paramount to unlocking its therapeutic potential.
The Rationale for Molecular Modeling and Docking
Molecular modeling and docking are powerful computational techniques that have become indispensable in the drug discovery pipeline.[6] These in silico methods allow for the prediction and analysis of the interactions between a small molecule (ligand) and a macromolecular target, typically a protein, at an atomic level.[6] The primary objectives of performing molecular docking studies on this compound are:
-
Target Identification and Validation: To hypothesize and investigate potential protein targets by assessing the molecule's binding affinity and mode.
-
Binding Mode Prediction: To visualize and understand the specific orientation and conformation of the ligand within the protein's binding site.
-
Structure-Activity Relationship (SAR) Studies: To provide a rational basis for the design of new analogs with improved potency and selectivity.
-
Virtual Screening: To screen large compound libraries to identify other molecules with similar binding properties.[7]
This guide will utilize a well-established cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase domain, as a case study for the docking of this compound. The dysregulation of EGFR signaling is a known driver in many cancers, making it a highly relevant target for novel small molecule inhibitors.[8][9]
Experimental Workflow: A Step-by-Step Guide
The molecular docking workflow can be systematically broken down into three key stages: protein preparation, ligand preparation, and the docking simulation followed by analysis.
Part 1: Protein Preparation
The quality of the protein structure is a critical determinant of the reliability of docking results. The following protocol outlines the essential steps for preparing the EGFR kinase domain for docking.
Protocol 1: Protein Preparation for Docking
-
Obtain Protein Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use the EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 2GS2).
-
Initial Cleaning: Load the PDB file into a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be added to the protein structure. This step is vital for accurate hydrogen bonding and electrostatic calculations.
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). This can be done using automated tools within the modeling software.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the previous steps. The backbone atoms should be constrained to preserve the overall fold of the protein.
Part 2: Ligand Preparation
Proper preparation of the ligand is equally important to ensure an accurate representation of its conformational and chemical properties.
Protocol 2: Ligand Preparation for Docking
-
Generate 3D Structure: The 3D structure of this compound can be generated using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and then imported into the modeling software.
-
Assign Correct Protonation State: At physiological pH, the azetidine nitrogen is likely to be protonated. Ensure the correct protonation state is assigned.
-
Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the molecule within the binding site. For this compound, the key rotatable bonds are the C-O bond connecting the phenoxy group to the azetidine ring and the C-C bond of the azetidine ring itself.
Part 3: Docking Simulation and Analysis
With the prepared protein and ligand, the docking simulation can now be performed.
Protocol 3: Docking and Analysis
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The dimensions of the grid should be large enough to allow for translational and rotational sampling of the ligand. The center of the grid is typically defined by the position of a co-crystallized ligand or by key active site residues.
-
Docking Execution: Run the docking simulation using a chosen docking algorithm (e.g., AutoDock Vina, Glide, GOLD). The software will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.
-
Pose Analysis and Scoring: The docking program will generate a series of possible binding poses for the ligand, each with a corresponding docking score (e.g., binding energy in kcal/mol). Lower docking scores generally indicate more favorable binding.
-
Visual Inspection and Interaction Analysis: Visually inspect the top-scoring poses to assess their plausibility. Analyze the key intermolecular interactions between this compound and the protein's active site residues. These interactions can include:
-
Hydrogen Bonds: The protonated azetidine nitrogen can act as a hydrogen bond donor, while the ether oxygen and the fluorine atom can act as hydrogen bond acceptors.
-
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
Pi-Stacking: The aromatic ring can participate in pi-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Halogen Bonds: The fluorine atom can potentially form halogen bonds with electron-rich atoms in the protein.
-
Interpreting the Results: From Docking Scores to Biological Hypotheses
It is crucial to understand that a favorable docking score is a prediction and not a direct measure of binding affinity. The results of a docking study should be interpreted in the context of the biological system and used to generate testable hypotheses.
Table 1: Hypothetical Docking Results for this compound against EGFR
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Indicates a potentially strong binding affinity. |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 | Highlights the specific amino acids involved in binding. |
| Hydrogen Bonds | N-H of azetidine with backbone carbonyl of Met793 | A critical interaction for anchoring the ligand in the active site. |
| Hydrophobic Interactions | Phenyl ring with Leu718, Val726, Ala743 | Demonstrates the importance of shape complementarity. |
The hypothetical results in Table 1 suggest that this compound could be a potent inhibitor of EGFR. The predicted hydrogen bond with the hinge region residue Met793 is a hallmark of many known EGFR inhibitors. These in silico findings provide a strong rationale for the experimental validation of this hypothesis through in vitro kinase inhibition assays.[1]
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the molecular modeling and docking of this compound. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize computational tools to explore the therapeutic potential of this and other novel azetidine derivatives. The insights gained from these studies can significantly accelerate the drug discovery process by guiding the synthesis of more potent and selective compounds. Future work should focus on validating the docking predictions through experimental assays and further refining the computational models with techniques such as molecular dynamics simulations to account for protein flexibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 5. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Virtual screening of chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(4-Fluorophenoxy)azetidine
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-(4-Fluorophenoxy)azetidine, a valuable building block in modern drug discovery. The azetidine scaffold is a prevalent structural motif in numerous biologically active compounds, and its functionalization is of significant interest to medicinal chemists.[1][2][3] This document outlines a robust and reproducible procedure based on the Mitsunobu reaction, a reliable method for the formation of ethers from alcohols and phenols.[4][5][6] Beyond a mere recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, offers insights into reaction monitoring and purification, and emphasizes critical safety precautions for handling azetidine derivatives.[7][8][9][10][11]
Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a crucial structural unit in the design of novel therapeutic agents.[1] Its unique conformational properties and ability to serve as a versatile scaffold for 3D diversification have led to its incorporation into a wide range of drug candidates, including inhibitors of dipeptidyl peptidase IV and cannabinoid receptor modulators.[12] The introduction of an aryloxy group at the 3-position, as in this compound, provides a vector for exploring structure-activity relationships (SAR) and modulating the physicochemical properties of lead compounds. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom and can enhance metabolic stability and binding affinity.
Synthetic Strategy: The Mitsunobu Reaction
The synthesis of this compound can be efficiently achieved via the Mitsunobu reaction. This powerful transformation facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically with a pKa of less than 15, under mild, neutral conditions.[5][6][13] In this protocol, N-Boc-3-hydroxyazetidine serves as the alcohol component, and 4-fluorophenol is the nucleophile.
Mechanism of the Mitsunobu Reaction:
The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh3), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This forms a betaine intermediate, which then deprotonates the nucleophile (4-fluorophenol) to generate an ion pair. The alcohol (N-Boc-3-hydroxyazetidine) is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the phenoxide nucleophile displaces the activated alcohol via an SN2 reaction, resulting in an inversion of stereochemistry at the carbon center and the formation of the desired ether linkage.[4][6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| N-Boc-3-hydroxyazetidine | ≥98% | Commercially Available | --- |
| 4-Fluorophenol | ≥99% | Commercially Available | --- |
| Triphenylphosphine (PPh3) | ≥99% | Commercially Available | --- |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Commercially Available | Can be used as a solution in toluene. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO3) | --- | Prepared in-house | For workup. |
| Brine (Saturated aqueous NaCl) | --- | Prepared in-house | For workup. |
| Anhydrous sodium sulfate (Na2SO4) | ACS Grade | Commercially Available | For drying. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available | For Boc deprotection. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | For Boc deprotection. |
| 2 M Sodium hydroxide (NaOH) | --- | Prepared in-house | For final workup. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Argon or nitrogen gas inlet
-
Syringes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Synthesis of N-Boc-3-(4-Fluorophenoxy)azetidine
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), 4-fluorophenol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration with respect to the starting azetidine).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[13]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-(4-Fluorophenoxy)azetidine.
Step-by-Step Deprotection to Yield this compound
-
Dissolve the purified N-Boc-3-(4-Fluorophenoxy)azetidine (1.0 eq) in dichloromethane (DCM) (approximately 0.2 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product may be further purified by distillation or crystallization if necessary.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Azetidine and its derivatives are reactive compounds that require careful handling to avoid exposure.[7][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles with side shields, and a lab coat.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]
-
Handling: Avoid direct contact with skin and eyes. Azetidines can be skin and eye irritants.[11] In case of contact, rinse the affected area with copious amounts of water.
-
Storage: Store azetidine derivatives in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[8][9]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting and Key Considerations
-
Order of Reagent Addition: In a Mitsunobu reaction, the order of addition can be crucial. The protocol described, where the azodicarboxylate is added last to a solution of the other reactants, is generally reliable.[5][13]
-
Acidity of the Nucleophile: The pKa of the nucleophile is important. 4-Fluorophenol is sufficiently acidic for this reaction. If a less acidic nucleophile were used, the reaction might fail or produce side products.[4]
-
Removal of Byproducts: A common challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide and the reduced azodicarboxylate byproduct.[14] Careful flash chromatography is typically sufficient for their removal.
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions, as water can react with the intermediates and reduce the yield.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The insights into the reaction mechanism and potential challenges are intended to empower scientists to troubleshoot and adapt the procedure as needed.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemos.de [chemos.de]
- 10. jnsparrowchemical.com [jnsparrowchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for High-Throughput Screening of 3-(4-Fluorophenoxy)azetidine
For: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate biological targets of interest.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its desirable properties, including conformational rigidity and metabolic stability, which can lead to improved pharmacological profiles.[3][4] This document provides a comprehensive guide to utilizing 3-(4-Fluorophenoxy)azetidine, a specific and promising azetidine derivative, in HTS campaigns. We will delve into the rationale behind assay design, present detailed protocols for both biochemical and cell-based screening assays, and outline a robust data analysis workflow for hit identification and validation. The methodologies described herein are designed to be adaptable and serve as a foundational framework for screening this compound against a variety of biological targets.
Introduction: The Strategic Value of this compound in Drug Discovery
The pursuit of novel chemical entities with therapeutic potential is a central theme in pharmaceutical research. The azetidine ring, once considered synthetically challenging, has emerged as a valuable component in the design of new drugs.[4][5] Its rigid structure helps to pre-organize appended functional groups, potentially leading to higher binding affinity and selectivity for a target protein.[6] The specific compound, this compound, incorporates two key features:
-
The Azetidine Core: This strained ring system provides a unique three-dimensional geometry that is distinct from more common five- and six-membered rings, allowing for the exploration of novel chemical space.[3]
-
The 4-Fluorophenoxy Moiety: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the electronic properties of the molecule, influencing its binding interactions.[7]
Given these characteristics, this compound is an attractive candidate for inclusion in small molecule libraries for HTS campaigns targeting a wide array of protein classes, from enzymes to receptors.
Designing an HTS Campaign: From Assay Conception to Validation
A successful HTS campaign is contingent upon a well-designed and robust assay.[8] The choice between a biochemical and a cell-based assay format is a critical first step and depends on the nature of the biological target and the desired information.[9][10]
Assay Selection: Biochemical vs. Cell-Based Approaches
-
Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, in a cell-free environment.[11] They are ideal for directly measuring the interaction between a compound and its target, offering high precision and reproducibility.[9][11] Common formats include fluorescence-based assays like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen®.[12][13]
-
Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant data by assessing a compound's effect within a complex cellular context.[14][15][16] They can measure a variety of endpoints, including cell viability, reporter gene expression, second messenger signaling, and phenotypic changes.[8][17] Cell-based assays are crucial for identifying compounds that not only engage the target but also possess the necessary properties (e.g., cell permeability) to be effective in a biological system.[14][18]
Assay Development and Optimization
Prior to initiating a large-scale screen, the chosen assay must be miniaturized for a high-density format (typically 384- or 1536-well plates) and rigorously validated.[19][20] Key optimization parameters include:
-
Concentrations of biological reagents (e.g., enzyme, substrate).
-
Incubation times and temperatures.
-
Buffer composition and pH.
-
Solvent (e.g., DMSO) tolerance.
A critical metric for assay quality is the Z'-factor , which quantifies the separation between the signals of the positive and negative controls.[8] A Z'-factor between 0.5 and 1.0 is indicative of a robust and reliable assay suitable for HTS.[8]
Experimental Protocols
The following protocols provide a detailed, step-by-step framework for screening this compound.
Protocol 1: Biochemical Fluorescence Polarization (FP) Assay for a Kinase Target
This protocol describes a competitive binding assay to identify inhibitors of a hypothetical kinase.
Principle: A fluorescently labeled tracer molecule with known affinity for the kinase is used. In the absence of an inhibitor, the tracer binds to the large kinase, resulting in a high FP signal. If this compound binds to the kinase, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the FP signal.
Materials and Reagents:
-
Purified Kinase
-
Fluorescently Labeled Tracer
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in 100% DMSO)
-
Positive Control (a known potent inhibitor of the kinase)
-
Negative Control (DMSO)
-
384-well, low-volume, black, flat-bottom plates
Instrumentation:
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel pipette or automated liquid dispenser
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from a stock plate into the wells of the 384-well assay plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme Addition: Add 5 µL of the diluted kinase solution to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader.
Protocol 2: Cell-Based Reporter Gene Assay for a GPCR Target
This protocol outlines a method to screen for modulators of a G-protein coupled receptor (GPCR) using a luciferase reporter gene.
Principle: A cell line is engineered to stably express the target GPCR and a reporter construct where the expression of luciferase is driven by a promoter responsive to GPCR activation (e.g., a cyclic AMP response element). Agonists of the GPCR will stimulate a signaling cascade leading to luciferase expression and a luminescent signal. Antagonists will block this effect.
Materials and Reagents:
-
Engineered cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in 100% DMSO)
-
Positive Control (a known agonist or antagonist of the GPCR)
-
Negative Control (DMSO)
-
Luciferase detection reagent (e.g., Bright-Glo™)
-
384-well, solid white, flat-bottom, tissue culture-treated plates
Instrumentation:
-
Automated liquid handler
-
Cell incubator (37°C, 5% CO₂)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the engineered cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight in a cell incubator.
-
Compound Addition: Add 50 nL of this compound and controls to the appropriate wells.
-
Incubation: Incubate the plates for the desired time (e.g., 6 hours) at 37°C and 5% CO₂.
-
Lysis and Signal Generation: Equilibrate the plates to room temperature and add the luciferase detection reagent to all wells to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Identification
The large volume of data generated from HTS necessitates a systematic and statistically robust analysis pipeline.[21][22]
Data Normalization and Quality Control
Raw data from each plate should be normalized to the in-plate controls to account for plate-to-plate variability. A common method is to calculate the percent inhibition or activation relative to the positive and negative controls. The Z'-factor for each plate should also be calculated to ensure data quality.[1]
Hit Selection
A "hit" is a compound that produces a response exceeding a predefined threshold.[23] A common approach is to set the hit threshold at three standard deviations from the mean of the negative controls.[24]
Hit Validation and Triage
Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[25][26] This typically involves:
-
Re-testing: Confirming the activity of the hit compound in the primary assay.
-
Dose-Response Analysis: Generating a concentration-response curve to determine the potency (e.g., IC₅₀ or EC₅₀) of the hit.
-
Orthogonal Assays: Testing the hit in a different assay format to confirm its mechanism of action.[26]
-
Counter-Screens: Using assays to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).[19]
-
Cheminformatics Analysis: Analyzing the chemical structure of hits to flag potential Pan-Assay Interference Compounds (PAINS) and frequent hitters.[25]
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Representative Data for a Hypothetical HTS Campaign
| Compound ID | Primary Screen (% Inhibition) | IC₅₀ (µM) in FP Assay | EC₅₀ (µM) in Reporter Assay |
| This compound | 65.2 | 1.2 | 5.8 |
| Positive Control | 98.5 | 0.01 | 0.05 |
| Negative Control | 2.1 | > 50 | > 50 |
Visualizations
Diagrams are essential for illustrating complex workflows and pathways.
Caption: High-Throughput Screening Workflow.
Conclusion
This compound represents a valuable chemical scaffold for modern drug discovery efforts. By employing robust and well-validated HTS assays, as detailed in these application notes, researchers can effectively screen this compound against a multitude of biological targets. A systematic approach to assay development, execution, and data analysis is paramount for the successful identification of high-quality, validated hits that can serve as the starting point for the development of novel therapeutics. The integration of both biochemical and cell-based screening strategies will provide a comprehensive understanding of the compound's activity and increase the likelihood of translating initial findings into meaningful clinical candidates.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. Azetidines - Enamine [enamine.net]
- 7. 3-(4-Fluorophenyl)azetidine hydrochloride | 1203681-55-3 | Benchchem [benchchem.com]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 12. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. marinbio.com [marinbio.com]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotechnologia-journal.org [biotechnologia-journal.org]
- 18. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 19. selectscience.net [selectscience.net]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
- 22. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 24. benchchem.com [benchchem.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Notes and Protocols: Characterizing Glycine Transporter 1 (GlyT1) Inhibition with 3-(4-Fluorophenoxy)azetidine
Introduction
The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, is a critical regulator of glycine levels in the central nervous system (CNS).[1] Glycine acts as an inhibitory neurotransmitter and also as a mandatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2][3] GlyT1 terminates glycinergic signaling by reuptaking glycine from the synaptic cleft into glial cells and neurons.[4] By inhibiting GlyT1, the extracellular concentration of glycine increases, which in turn enhances NMDA receptor function.[3] This mechanism has positioned GlyT1 as a significant therapeutic target for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2][5]
3-(4-Fluorophenoxy)azetidine is a potent and selective inhibitor of GlyT1. Its azetidine core is a valuable scaffold in medicinal chemistry, known for its stability and rigid structure.[6] This document provides detailed protocols for characterizing the inhibitory activity of this compound on GlyT1 using a robust, cell-based radiolabeled glycine uptake assay. The methodologies described herein are designed for researchers in drug discovery and neuroscience to accurately determine the potency (IC50) and mechanism of inhibition of novel GlyT1 modulators.
Mechanism of Action: GlyT1 Inhibition
GlyT1 is a sodium (Na+) and chloride (Cl-)-dependent transporter.[2] It utilizes the electrochemical gradients of these ions to drive the uptake of glycine against its concentration gradient. By blocking this transport, this compound causes an accumulation of glycine in the synapse, thereby potentiating NMDA receptor signaling. This is the foundational principle for the assays described.
I. Foundational Protocol: Radiolabeled Glycine Uptake Assay
This protocol is the gold standard for measuring GlyT1 activity and its inhibition.[7] It directly quantifies the amount of radiolabeled glycine ([³H]glycine) transported into cells expressing GlyT1. The reduction in [³H]glycine uptake in the presence of an inhibitor is a direct measure of the inhibitor's potency.
A. Required Materials & Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a).[7] A parental cell line not expressing the transporter is required as a negative control.
-
Test Compound: this compound (CAS 702628-84-0).[8]
-
Radioligand: [³H]glycine (specific activity ~15-60 Ci/mmol).
-
Reference Inhibitor: Sarcosine or ALX-5407 for positive control.[9][10]
-
Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Henseleit (KH) buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.5 mM MgSO4, 1.5 mM CaCl2, 25 mM NaHCO3, 10 mM D-glucose), pH 7.4.
-
Scintillation Fluid: Ultima Gold™ or equivalent.
-
Lysis Buffer: 1% Triton X-100 or 0.1 M NaOH.
-
Equipment:
-
37°C, 5% CO2 incubator
-
Liquid scintillation counter
-
96-well cell culture plates (clear bottom, white walls recommended for scintillation counting)
-
Multichannel pipettes
-
Vacuum filtration manifold (optional, for rapid washing)[11]
-
B. Experimental Workflow Diagram
Caption: Workflow for the [³H]glycine uptake inhibition assay.
C. Step-by-Step Protocol
-
Cell Plating:
-
Seed GlyT1-expressing cells into a 96-well plate at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well).
-
Similarly, plate the parental (non-transfected) cells to determine non-specific uptake.
-
Incubate at 37°C, 5% CO2 for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare assay solutions:
-
Total Uptake: Assay buffer only.
-
Non-specific Uptake: Assay buffer with a high concentration of a known inhibitor (e.g., 1 mM Sarcosine).
-
Test Compound: Assay buffer with diluted this compound.
-
-
Prepare the radioligand mix: [³H]glycine mixed with unlabeled glycine in assay buffer. The final glycine concentration should be close to its Michaelis-Menten constant (Km) for GlyT1 to ensure sensitive detection of inhibition.[7]
-
-
Performing the Assay:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 100 µL of the appropriate assay solution (Total Uptake, Non-specific Uptake, or test compound) to the wells and pre-incubate for 15-30 minutes at 37°C.[11]
-
Initiate the uptake by adding 100 µL of the radioligand mix to all wells.
-
Incubate for a fixed time (e.g., 10 minutes) at 37°C. This time should be within the linear range of glycine uptake, which should be determined in preliminary experiments.[7]
-
-
Termination and Lysis:
-
Terminate the transport by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer. This step is critical to remove extracellular radioligand.
-
Add 100 µL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial (or use a plate compatible with a scintillation counter).
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
D. Data Analysis and Interpretation
-
Calculate Specific Uptake:
-
Specific Uptake = (CPM in Total Uptake wells) - (CPM in Non-specific Uptake wells).
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - ((CPM in Test Compound well - CPM Non-specific) / (CPM Total Uptake - CPM Non-specific))]
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces specific uptake by 50%.
-
| Parameter | Description | Expected Outcome for this compound |
| IC50 | Concentration for 50% inhibition of GlyT1 | Low nanomolar to micromolar range |
| Hill Slope | Steepness of the dose-response curve | ~1, suggesting a 1:1 binding stoichiometry |
| Max Inhibition | Maximum achievable inhibition | >90% |
II. Advanced Protocol: Fluorescent Substrate-Based Assay
For higher throughput screening, a fluorescence-based assay can be employed.[12] This method avoids the use of radioactivity and can be more amenable to automation. The principle involves using a fluorescent substrate that is transported by GlyT1. Inhibition of the transporter leads to reduced intracellular fluorescence.
A. Rationale and Method Selection
While radiolabeled assays are highly sensitive and direct, fluorescent assays offer advantages in speed and safety.[13][14] They rely on the principle that transporter activity can be measured by the accumulation of a fluorescent substrate. The choice of fluorescent substrate is critical and must be validated for specific transport by GlyT1.
B. Experimental Workflow Diagram
Caption: Workflow for the fluorescent substrate uptake assay.
C. Step-by-Step Protocol
-
Cell Plating: Seed cells as described in Protocol I, using black-walled, clear-bottom 96-well plates to minimize background fluorescence.
-
Assay Preparation: Prepare inhibitor dilutions in assay buffer as in Protocol I.
-
Performing the Assay:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compound or controls for 15-30 minutes at 37°C.
-
Add the fluorescent substrate (e.g., a fluorescent glycine analog) to all wells.
-
Incubate for a pre-determined time at 37°C, protected from light.
-
-
Termination and Measurement:
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Add 100 µL of fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
III. Assay Validation and Quality Control
To ensure the trustworthiness of the results, every assay must be validated.
-
Z'-Factor: This parameter assesses the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., Sarcosine) and negative (n, e.g., buffer) controls:
-
Z' = 1 - [ (3σp + 3σn) / |µp - µn| ][15]
-
-
Signal-to-Background Ratio (S/B): This is the ratio of the signal from the total uptake wells to the non-specific uptake wells. A high S/B ratio is desirable.
-
Selectivity: To confirm that this compound is selective for GlyT1, it should be tested in a counterscreen against the glycine transporter 2 (GlyT2) and other related transporters.[7]
IV. Conclusion
The protocols detailed in this application note provide a robust framework for characterizing the inhibitory activity of this compound on the glycine transporter 1. The traditional radiolabeled glycine uptake assay offers high sensitivity and a direct measure of transport, making it ideal for detailed pharmacological profiling and IC50 determination. For higher throughput needs, the fluorescent substrate-based assay presents a viable, non-radioactive alternative. By incorporating rigorous validation and quality control measures, researchers can confidently and accurately assess the potential of novel GlyT1 inhibitors for the treatment of CNS disorders.
References
- 1. Sodium- and chloride-dependent glycine transporter 1 - Wikipedia [en.wikipedia.org]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 4. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs [mbg.au.dk]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pschemicals.com [pschemicals.com]
- 9. bioivt.com [bioivt.com]
- 10. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A high throughput flow cytometric assay platform targeting transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Potential of 3-(4-Fluorophenoxy)azetidine in Antiviral Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Privileged Structure in Antiviral Drug Discovery
The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry, driven by the constant threat of emerging and resistant viral pathogens. Within the vast landscape of heterocyclic chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its unique conformational properties, inherent ring strain, and ability to serve as a rigid scaffold for presenting pharmacophoric elements make it a valuable building block in drug design.[1][2] While historically overshadowed by its β-lactam cousins in the antibiotic realm, the azetidine moiety is now recognized for its broad pharmacological potential, including anticancer, antibacterial, and notably, antiviral activities.[1]
The incorporation of a fluorine atom into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] The 4-fluorophenoxy group, in particular, combines the benefits of an aromatic system for potential π-π stacking interactions with the advantageous electronic properties of fluorine. This guide focuses on the untapped potential of 3-(4-Fluorophenoxy)azetidine, a structure that synergistically combines the privileged azetidine scaffold with the benefits of fluorine substitution. While direct antiviral studies on this specific molecule are nascent, its structural components are present in compounds with demonstrated antiviral efficacy, making it a compelling candidate for investigation.
This document serves as a technical guide for researchers, providing a rationale for its investigation, a detailed synthetic protocol, and a suite of robust antiviral screening protocols to empower the scientific community to explore the therapeutic potential of this promising chemical scaffold.
Rationale for Investigation: Why Target this compound?
The rationale for investigating this compound and its analogs in antiviral research is built on several key pillars:
-
Proven Antiviral Activity of Azetidine Derivatives: Numerous studies have highlighted the antiviral properties of molecules containing the azetidine core. For instance, certain azetidinone (a related oxidized form) derivatives bearing a 4-fluoro-3-methylphenyl group have shown activity against human coronavirus (HCoV-229E) and influenza A (H1N1). Furthermore, azetidine-containing dipeptides have been identified as non-covalent inhibitors of human cytomegalovirus (HCMV) replication.
-
Strategic Placement of the Phenoxy Group: The 3-position of the azetidine ring provides a key vector for substitution, allowing attached functional groups to project into and interact with biological targets. A phenoxy group at this position can engage in crucial interactions, such as hydrogen bonding and aromatic stacking, with viral proteins.
-
The Role of Fluorine in Drug Design: The strategic placement of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic and metabolic properties. It can increase binding affinity by participating in favorable electrostatic interactions and can block sites of metabolism, thereby improving the compound's pharmacokinetic profile.[3]
-
Structural Rigidity and Novelty: The strained four-membered ring of azetidine provides a degree of conformational rigidity that can be advantageous for binding to specific protein targets. This can lead to higher potency and selectivity compared to more flexible aliphatic chains. The 3-phenoxyazetidine scaffold represents a relatively unexplored chemical space, offering opportunities for the discovery of novel mechanisms of action.
The convergence of these factors makes this compound a high-priority scaffold for screening and development in antiviral drug discovery programs.
Synthesis of the 3-Phenoxyazetidine Scaffold
The synthesis of 3-phenoxyazetidine derivatives can be achieved through several routes. A common and effective method involves the nucleophilic substitution of an activated 3-hydroxyazetidine precursor with a corresponding phenoxide. The protocol outlined below is based on established methodologies for the synthesis of 3-phenoxyazetidine and can be adapted for fluorinated analogs by using the appropriate fluorophenol starting material.[4]
Protocol 3.1: Synthesis of 1-Boc-3-(4-Fluorophenoxy)azetidine
This protocol describes a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
4-Fluorophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), 4-fluorophenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add DIAD or DEAD (1.5 eq.) dropwise over 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure 1-Boc-3-(4-fluorophenoxy)azetidine.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
For the synthesis of the free base, this compound, the Boc-protected intermediate can be deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Caption: Workflow for the synthesis of 1-Boc-3-(4-fluorophenoxy)azetidine.
Antiviral Screening Protocols
Once synthesized, the antiviral activity of this compound and its analogs can be evaluated against a panel of viruses. Below are detailed protocols for three standard assays targeting different types of viruses and viral mechanisms.
Protocol 4.1: Plaque Reduction Assay (General Assay for Lytic Viruses)
The plaque reduction assay is a gold standard method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[5][6]
Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for Influenza Virus) in 24-well plates.
-
Virus stock of known titer (Plaque-Forming Units/mL).
-
Test compound (this compound) dissolved in DMSO and serially diluted in culture medium.
-
Culture medium (e.g., DMEM) with reduced serum (e.g., 2% FBS).
-
Overlay medium (e.g., culture medium containing 0.4-1.2% methylcellulose or agarose).
-
Fixative solution (e.g., 10% formalin in PBS).
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 24-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum. Add the overlay medium containing the different concentrations of the test compound (or no compound for the virus control wells).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).
-
Plaque Visualization: After incubation, aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Discard the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Caption: Workflow for the plaque reduction assay.
Protocol 4.2: Neuraminidase (NA) Inhibition Assay (for Influenza Virus)
This is a fluorescence-based enzymatic assay to specifically screen for inhibitors of the influenza virus neuraminidase enzyme.[7][8]
Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product. The presence of an NA inhibitor reduces the fluorescence signal. The concentration of the inhibitor that reduces NA activity by 50% (IC₅₀) is determined.[7]
Materials:
-
Influenza virus stock (or recombinant NA enzyme).
-
Test compound (this compound) serially diluted.
-
MUNANA substrate.
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
Black 96-well microplates.
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).
-
Reference inhibitor (e.g., Oseltamivir).
Procedure:
-
Compound Plating: Add the serially diluted test compound to the wells of a black 96-well plate. Include controls for "no inhibitor" and "no enzyme".
-
Enzyme Addition: Add the diluted influenza virus or recombinant NA to each well (except the "no enzyme" control).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Add the stop solution to all wells.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader at the specified wavelengths.
-
Data Analysis: Calculate the percentage of NA inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value using non-linear regression analysis.
Protocol 4.3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay is designed to identify compounds that inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the retroviral life cycle.[9][10][11]
Principle: This is a non-radioactive ELISA-based assay that measures the synthesis of DNA from an RNA template by RT. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.[12][13]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Test compound (this compound) serially diluted.
-
Commercially available HIV-1 RT assay kit (containing reaction buffer, template/primer, dNTP mix with DIG- and biotin-dUTP, streptavidin-coated plates, anti-DIG-peroxidase antibody, and substrate).
-
Reference inhibitor (e.g., Nevirapine or AZT-TP).
-
Microplate reader for absorbance measurements.
Procedure:
-
Compound Plating: Add serially diluted test compound to the wells of a microtiter plate.
-
RT Reaction: Add the reaction mix (containing template/primer, dNTPs) and the HIV-1 RT enzyme to the wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow DNA synthesis.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA to bind.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add the anti-DIG-peroxidase antibody conjugate and incubate.
-
Washing: Wash the plate again to remove the unbound antibody.
-
Substrate Addition: Add the peroxidase substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The results from antiviral and cytotoxicity assays should be systematically tabulated to allow for clear interpretation and comparison. A critical parameter is the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀ or IC₅₀). A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it is toxic to host cells, a key characteristic of a promising drug candidate.
Table 1: Illustrative Data Summary for this compound Analogs
| Compound ID | Virus Target | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|---|---|---|
| AZ-FPA-01 | Influenza A (H1N1) | Plaque Reduction | 15.2 | >100 | >6.6 |
| AZ-FPA-01 | Influenza A (H1N1) | Neuraminidase Inhibition | 12.8 | - | - |
| AZ-FPA-01 | HIV-1 | RT Inhibition | 25.5 | >100 | >3.9 |
| AZ-FPA-01 | HSV-1 | Plaque Reduction | >50 | >100 | - |
| Oseltamivir | Influenza A (H1N1) | Neuraminidase Inhibition | 0.08 | >100 | >1250 |
| Nevirapine | HIV-1 | RT Inhibition | 0.2 | >50 | >250 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for antiviral drug discovery. Its synthesis is accessible, and the structural combination of a rigid azetidine core with a metabolically stabilized fluorophenoxy moiety provides a strong foundation for developing potent and selective antiviral agents. The protocols detailed in this guide offer a comprehensive framework for synthesizing and evaluating these compounds against a range of viral targets.
Future research should focus on synthesizing a library of analogs with variations in the substitution pattern on the phenoxy ring and modifications at the azetidine nitrogen. A systematic structure-activity relationship (SAR) study will be crucial for optimizing antiviral potency and selectivity.[14][15] Furthermore, mechanistic studies should be conducted for any identified hits to elucidate their specific viral targets and modes of action. By leveraging the protocols and rationale presented here, the scientific community can effectively explore the potential of this scaffold to yield the next generation of antiviral therapeutics.
References
- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fluorescence Neuraminidase Inhibition Assay: A Functional Method for Detection of Influenza Virus Resistance to the Neuraminidase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 10. HIV Reverse Transcriptase Assay [profoldin.com]
- 11. mybiosource.com [mybiosource.com]
- 12. xpressbio.com [xpressbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
Application Note & Protocol Guide: N-Functionalization of 3-(4-Fluorophenoxy)azetidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the N-functionalization of 3-(4-fluorophenoxy)azetidine, a critical building block in modern medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, and its strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide presents detailed, field-proven protocols for common and effective N-functionalization strategies, including reductive amination, amide coupling, and urea formation. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, guidance on reaction monitoring and purification, and methods for structural characterization of the resulting N-substituted azetidine derivatives.
Introduction: The Strategic Importance of N-Functionalized Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in the design of novel therapeutic agents. Their unique conformational rigidity and ability to project substituents into distinct vectors of chemical space offer significant advantages in optimizing ligand-receptor interactions.[1][2] The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide array of functional groups, thereby modulating key drug-like properties such as solubility, lipophilicity, metabolic stability, and target engagement. This compound, in particular, is a versatile starting material, combining the desirable features of the azetidine core with a fluorinated phenyl ether moiety, a common motif in bioactive molecules.
This guide is designed to empower researchers to confidently and efficiently perform N-functionalization reactions on this compound, accelerating the synthesis of novel chemical entities for drug discovery programs.
Core N-Functionalization Protocols
This section details step-by-step protocols for three widely employed N-functionalization reactions. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic transformations.
Reductive Amination: Forging C-N Bonds with Control
Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds, transforming the secondary amine of the azetidine into a tertiary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent.[1][3] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then selectively reduced to the corresponding amine.[1][4] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its mildness and chemoselectivity, readily reducing the iminium ion in the presence of the unreacted carbonyl compound.[3][5]
-
Materials:
-
This compound hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
-
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free base. Stir for 10-15 minutes at room temperature.
-
To the stirred solution, add benzaldehyde (1.05 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. The progress of iminium ion formation can be monitored by TLC or LC-MS. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.[1]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.
-
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Amide Coupling: Building Peptidic and Non-Peptidic Linkages
Amide bond formation is a cornerstone of medicinal chemistry, and N-acylation of this compound allows for the introduction of a vast array of functionalities. This can be achieved by reacting the azetidine with a carboxylic acid in the presence of a coupling agent, or with a more reactive acyl chloride or anhydride. Common coupling agents for carboxylic acids include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with an additive such as HOBt (Hydroxybenzotriazole) to suppress side reactions and minimize racemization.[6]
-
Materials:
-
This compound hydrochloride
-
Carboxylic acid (e.g., 4-chlorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of DMF or DCM and add DIPEA (2.5 eq).
-
Add the azetidine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl azetidine.
-
Caption: Simplified mechanism of amide bond formation using EDC and HOBt as coupling agents.
Urea and Carbamate Formation: Introducing Hydrogen Bond Donors and Acceptors
Ureas and carbamates are important functional groups in medicinal chemistry, often participating in key hydrogen bonding interactions with biological targets. The N-functionalization of this compound to form ureas can be readily achieved by reaction with an isocyanate.[7] Alternatively, reaction with a chloroformate or carbamoyl chloride will yield the corresponding carbamate.
-
Materials:
-
This compound hydrochloride
-
Isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
-
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and suspend it in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) and stir the mixture at room temperature for 15-20 minutes.
-
Add the isocyanate (1.0 eq) dropwise to the stirred suspension at 0 °C to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) to precipitate the urea product, which is then collected by filtration. Alternatively, flash column chromatography can be employed.
-
Summary of Reaction Conditions
The following table provides a comparative summary of the reaction conditions for the N-functionalization of this compound.
| Reaction Type | Electrophile | Key Reagents | Solvent | Temp. | Typical Time | Yield Range |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, Base (TEA) | DCM, DCE | RT | 2-12 h | 70-95% |
| Amide Coupling | Carboxylic Acid | EDC, HOBt, Base (DIPEA) | DMF, DCM | RT | 12-24 h | 60-90% |
| Amide Coupling | Acyl Chloride | Base (TEA, Pyridine) | DCM, THF | 0 °C to RT | 1-4 h | 80-98% |
| Urea Formation | Isocyanate | Base (TEA) | DCM, THF | 0 °C to RT | 1-4 h | 85-99% |
Note: Yields are representative and can vary depending on the specific substrates and reaction scale.
Characterization of N-Functionalized Azetidines
Confirmation of the successful N-functionalization and structural elucidation of the products are typically achieved using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is invaluable for confirming the structure. Key diagnostic signals include the disappearance of the N-H proton of the starting azetidine and the appearance of new signals corresponding to the introduced substituent. The chemical shifts and coupling patterns of the azetidine ring protons will also be altered upon N-functionalization.[8][9]
-
¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule. The appearance of new carbon signals from the N-substituent and shifts in the azetidine ring carbons confirm the reaction.
-
¹⁹F NMR: For the this compound derivatives, ¹⁹F NMR is a useful tool to confirm the integrity of the fluorophenoxy moiety.
-
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom's chemical environment.[10]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For example, in amide coupling, the appearance of a strong carbonyl stretch (typically around 1630-1680 cm⁻¹) is a clear indicator of product formation.
Conclusion
The protocols and insights provided in this application note offer a robust foundation for the successful N-functionalization of this compound. By understanding the principles behind these common synthetic transformations, researchers can effectively generate diverse libraries of novel azetidine-containing compounds for evaluation in drug discovery and development programs. The versatility of the azetidine nitrogen allows for the strategic installation of a wide range of functionalities, making it a powerful tool in the medicinal chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Incorporation of 3-(4-Fluorophenoxy)azetidine in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with optimized pharmacological profiles is a perpetual challenge. Structure-Activity Relationship (SAR) studies form the cornerstone of this endeavor, providing a systematic framework for understanding how subtle molecular modifications impact a compound's biological activity. Within this context, the strategic introduction of unique structural motifs can unlock new avenues for lead optimization. The 3-(4-Fluorophenoxy)azetidine moiety has emerged as a compelling building block in medicinal chemistry, offering a unique combination of structural rigidity, desirable physicochemical properties, and synthetic tractability.[1][2][3]
The azetidine ring, a four-membered saturated heterocycle, serves as a versatile scaffold that can impart significant conformational constraint on a molecule.[4][5] This rigidity can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. Furthermore, the 4-fluorophenoxy substituent provides a valuable handle for modulating key drug-like properties. The fluorine atom, with its high electronegativity and small size, can influence metabolic stability, lipophilicity, and pKa, often leading to improved pharmacokinetic profiles.[6][7] The strategic placement of the fluorine atom on the phenyl ring can also introduce favorable interactions within the target's binding pocket.
This guide provides a comprehensive overview of the application of this compound in SAR studies. We will delve into its synthesis, its incorporation into a lead molecule, and a suite of robust protocols for evaluating its impact on critical pharmacological parameters.
The Strategic Rationale: Why this compound?
The decision to incorporate the this compound moiety into a lead optimization campaign is driven by a confluence of factors aimed at enhancing the overall pharmacological profile of a drug candidate.
-
Conformational Rigidity and Vectorial Orientation: The strained four-membered ring of azetidine restricts the conformational freedom of the molecule.[3] This pre-organization can lead to a more favorable binding entropy and, consequently, higher potency. The 3-phenoxy linkage provides a well-defined exit vector for further chemical elaboration, allowing for systematic exploration of the surrounding chemical space.
-
Modulation of Physicochemical Properties: The 4-fluorophenoxy group offers a powerful tool for fine-tuning lipophilicity (LogP/LogD). Lipophilicity is a critical parameter that influences solubility, permeability, and plasma protein binding.[][9] The electron-withdrawing nature of the fluorine atom can also impact the pKa of nearby ionizable groups, which can be crucial for optimizing target engagement and pharmacokinetic properties.
-
Metabolic Stability: The introduction of fluorine can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.[10] This is a key consideration in designing orally bioavailable drugs.
-
Bioisosteric Replacement: The this compound moiety can serve as a bioisostere for other common structural motifs, such as piperidines, morpholines, or even acyclic linkers.[11][12][13][14] This allows for the exploration of novel chemical space while retaining key binding interactions.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of this compound Hydrochloride
This protocol outlines a general and robust method for the synthesis of the key building block, this compound, starting from commercially available N-Boc-3-hydroxyazetidine.
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound HCl.
Materials:
-
N-Boc-3-hydroxyazetidine
-
4-Fluorophenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Mitsunobu Reaction:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-fluorophenoxy)azetidine.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-3-(4-fluorophenoxy)azetidine (1.0 eq) in a minimal amount of dichloromethane.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound hydrochloride as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Incorporation into a Lead Scaffold via Reductive Amination
This protocol describes a common method for incorporating the this compound moiety into a lead molecule containing an aldehyde or ketone functional group.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Materials:
-
Lead molecule containing an aldehyde or ketone
-
This compound hydrochloride
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the lead molecule (1.0 eq) in DCE, add this compound hydrochloride (1.2 eq) followed by triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Evaluating the Impact: Key In Vitro Assays for SAR
The following protocols are essential for quantifying the impact of incorporating the this compound moiety on the biological and physicochemical properties of the lead molecule.
Protocol 3: Competitive Binding Assay to Determine Target Affinity (Ki)
This assay determines the binding affinity of the newly synthesized compound to its target protein by measuring its ability to displace a known labeled ligand.[15][16][17][18][19]
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the reference compound in the assay buffer.
-
Incubation: In a microplate, combine the target protein, a fixed concentration of a radiolabeled or fluorescently labeled ligand (at or below its Kd), and the serially diluted test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation: Separate the bound from the free labeled ligand. This can be achieved by filtration (for membrane-bound targets) or other techniques like size-exclusion chromatography or scintillation proximity assay.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Protocol 4: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[20][21][22][23][24]
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Pre-warm liver microsomes (e.g., human, rat, mouse) and the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 5: Lipophilicity Determination (LogD₇.₄)
This protocol measures the distribution coefficient of a compound between an organic solvent (n-octanol) and an aqueous buffer at physiological pH (7.4), providing a measure of its lipophilicity.[][9][25][26][27]
Procedure (Shake-Flask Method):
-
Preparation:
-
Prepare a phosphate buffer at pH 7.4.
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
-
Partitioning:
-
Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
Calculate the LogD₇.₄ using the following equation: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous).
-
Data Presentation and Interpretation
The data generated from these assays should be systematically organized to facilitate SAR analysis. A tabular format is highly recommended for comparing the properties of different analogs.
| Compound ID | Modification | Target Affinity Ki (nM) | Metabolic Stability t½ (min) | Lipophilicity LogD₇.₄ |
| Lead-001 | - | 150 | 15 | 3.5 |
| AZ-FPh-001 | This compound | 25 | 45 | 3.8 |
| ... | ... | ... | ... | ... |
Interpretation of Results:
Conclusion
The this compound moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its unique combination of conformational constraint and the ability to fine-tune physicochemical properties makes it a powerful building block for enhancing the pharmacological profile of drug candidates. The protocols outlined in this guide provide a robust framework for the synthesis, incorporation, and evaluation of this privileged scaffold in the context of rigorous SAR studies. By systematically applying these methodologies, researchers can accelerate the discovery and development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design | MDPI [mdpi.com]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. swordbio.com [swordbio.com]
- 19. academic.oup.com [academic.oup.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmafocusasia.com [pharmafocusasia.com]
- 24. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 25. enamine.net [enamine.net]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)azetidine
Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenoxy)azetidine. This valuable building block is integral to numerous drug discovery programs, owing to the unique conformational constraints and physicochemical properties imparted by the azetidine ring.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring robust and reproducible outcomes.
The synthesis typically proceeds in two key stages: the formation of the C-O bond between the azetidine core and the fluorophenol moiety, followed by the deprotection of the azetidine nitrogen. Each stage presents unique challenges that can impact yield, purity, and scalability. This document provides in-depth, field-proven insights in a question-and-answer format to directly address these issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Aryl Ether Formation
The most common route to the core structure involves a nucleophilic substitution reaction between an N-protected 3-hydroxyazetidine and 4-fluorophenol. Two primary methods are employed: the Williamson ether synthesis and the Mitsunobu reaction.
dot
Caption: General synthetic workflow for this compound.
Question 1: My Williamson ether synthesis is giving a low yield. What are the likely causes and how can I improve it?
Low yields in the Williamson ether synthesis step are frequently traced back to three main factors: inefficient deprotonation of the phenol, competing elimination reactions, or suboptimal reaction conditions.[2]
Causality & Troubleshooting:
-
Inefficient Deprotonation: 4-Fluorophenol must be converted to the corresponding phenoxide to act as an effective nucleophile.
-
Insight: Weak bases like K₂CO₃ may not be strong enough for complete deprotonation, leading to a low concentration of the active nucleophile.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is an excellent, non-nucleophilic base that will irreversibly deprotonate the phenol. Use a slight excess (1.1-1.2 equivalents) to ensure full conversion.
-
-
Competing Elimination (E2) Reaction: The azetidine substrate, being a secondary electrophile, is susceptible to elimination, especially under harsh conditions.[3]
-
Insight: High temperatures and sterically hindered bases favor the E2 pathway over the desired Sₙ2 substitution.[4]
-
Solution: Maintain a moderate reaction temperature. Start at room temperature and gently heat to 40-60°C if necessary. Avoid strong, bulky bases if elimination is a persistent issue.
-
-
Solvent Choice: The solvent plays a critical role in solvating the ions and influencing reaction kinetics.
-
Insight: Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its nucleophilicity.
-
Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the phenoxide anion highly reactive.
-
| Parameter | Suboptimal Condition | Recommended Optimization | Rationale |
| Base | K₂CO₃, Et₃N | NaH, KHMDS | Ensures complete and irreversible deprotonation of 4-fluorophenol. |
| Solvent | Ethanol, Methanol | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity of the phenoxide. |
| Temperature | > 80°C | Room Temperature to 60°C | Minimizes the competing E2 elimination side reaction.[2] |
| Leaving Group | -OH (unactivated) | -OMs, -OTs | Converting the alcohol to a mesylate or tosylate creates a much better leaving group for Sₙ2.[3] |
Recommended Protocol (Williamson Ether Synthesis):
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C under N₂, add a solution of 4-fluorophenol (1.1 eq) in DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard aqueous workup and extraction.
Question 2: I am using the Mitsunobu reaction, but the purification is difficult due to triphenylphosphine oxide (TPPO). How can I resolve this?
The Mitsunobu reaction is an excellent alternative for forming the C-O bond, particularly because it proceeds with clean inversion of configuration under mild conditions.[5][6] However, a major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts, which can be challenging to remove chromatographically.[7]
Causality & Troubleshooting:
-
Byproduct Co-elution: TPPO is notoriously difficult to separate from many organic products due to its polarity and solubility.
-
Insight: Standard silica gel chromatography often results in co-elution, reducing the final product's purity.
-
Solution 1 (Precipitation): After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture. TPPO has limited solubility in these solvents and will often precipitate, allowing for removal by filtration.[8]
-
Solution 2 (Modified Reagents): Employ polymer-bound triphenylphosphine. The resulting polymer-bound TPPO can be easily removed by simple filtration at the end of the reaction.[9] Alternatively, phosphines designed for easier byproduct removal, such as those with fluorous tags, can be used.
-
-
Reaction Order of Addition: The order of reagent addition in a Mitsunobu reaction is critical to avoid side reactions.
-
Insight: Adding the azodicarboxylate (e.g., DEAD or DIAD) before the nucleophile (4-fluorophenol) can lead to unwanted side reactions.[6] The pKa of the nucleophile should ideally be below 13 to ensure it is acidic enough to protonate the betaine intermediate.[9]
-
Solution: Always pre-mix the alcohol (N-Boc-3-hydroxyazetidine), the nucleophile (4-fluorophenol), and triphenylphosphine in a suitable solvent (like THF) before slowly adding the azodicarboxylate at 0°C.[6][8]
-
Part 2: N-Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine. This is typically achieved under acidic conditions.
Question 3: My N-Boc deprotection is incomplete or sluggish. What adjustments should I make?
Incomplete deprotection is a common issue, often stemming from insufficient acid strength, inadequate reaction time, or steric hindrance.[10][11]
Causality & Troubleshooting:
-
Insufficient Acid Strength/Concentration: The cleavage is acid-catalyzed, and its rate is highly dependent on the acid's concentration and strength.[10]
-
Insight: A standard solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may be insufficient for some substrates.
-
Solution:
-
-
Inadequate Time or Temperature: Deprotection is a kinetic process.
-
Insight: Reactions at 0°C or room temperature may not reach completion if the substrate is less reactive.
-
Solution: First, extend the reaction time and monitor carefully by LC-MS. If the reaction remains stalled, a gentle increase in temperature to 30-40°C can be effective, but must be done cautiously to avoid potential side reactions.[10]
-
dot
Caption: Decision workflow for troubleshooting incomplete N-Boc deprotection.
Question 4: I am observing side products after Boc deprotection. What are they and how can I prevent them?
The primary cause of side products during Boc deprotection is the generation of the reactive tert-butyl cation (t-Bu⁺).[10] This electrophile can be trapped by nucleophiles present in the reaction mixture or on the substrate itself.
Causality & Troubleshooting:
-
Alkylation by tert-butyl Cation: The electron-rich 4-fluorophenoxy ring is susceptible to Friedel-Crafts alkylation by the t-Bu⁺ cation.
-
Insight: This leads to the formation of tert-butylated impurities that can be difficult to separate from the desired product.
-
Solution (Use Scavengers): Incorporate a carbocation scavenger into the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ cation than the substrate.
-
| Scavenger | Typical Concentration (v/v) | Mechanism of Action |
| Triisopropylsilane (TIS) | 2.5 - 5% | Hydride donor, reduces the t-Bu⁺ to isobutane (a gas). |
| Anisole | 5% | Acts as a sacrificial aromatic trap for the t-Bu⁺ cation. |
| Thioanisole | 5% | Similar to anisole, serves as an effective cation trap. |
Recommended Protocol (Clean Boc Deprotection):
-
Dissolve the N-Boc-3-(4-fluorophenoxy)azetidine substrate in DCM (0.1-0.2 M).
-
Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 50% (v/v).
-
Stir at 0°C for 30 minutes, then warm to room temperature and monitor until completion (typically 1-2 hours).[10]
-
Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with toluene (x3) to remove residual TFA.
-
Proceed with neutralization (e.g., washing with sat. NaHCO₃ or using a basic resin) to obtain the free amine product.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Azetidine Ring Formation
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the strained four-membered azetidine ring. Due to its inherent ring strain, synthesizing this valuable heterocyclic motif can be challenging, often plagued by low yields and competing side reactions.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Troubleshooting Guides
Guide 1: Low or No Product Yield in Intramolecular Cyclization
Intramolecular cyclization is the most common strategy for azetidine synthesis, typically involving a γ-amino alcohol or a γ-haloamine.[3][4] Low yields are a frequent challenge. This guide breaks down the potential causes and solutions.
Q1: My reaction shows a low conversion of the starting material. What should I check first?
A1: Low conversion often points to issues with reaction kinetics or the activation of the leaving group.
-
Poor Leaving Group: The hydroxyl group of a γ-amino alcohol is a poor leaving group and requires activation. If you are using an alcohol precursor, ensure it has been effectively converted to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or a halide.[3] For halides, consider an in situ Finkelstein reaction to generate the more reactive iodide.
-
Insufficient Temperature: The reaction may be too slow at the current temperature. Gradually increasing the temperature while monitoring for side product formation can improve the reaction rate.[3]
-
Inadequate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction.[3][5] For specific catalytic systems, such as La(OTf)₃-catalyzed aminolysis of epoxides, chlorinated solvents like 1,2-dichloroethane (DCE) have been found to be superior to others like THF or acetonitrile.[6][7]
Q2: My starting material is consumed, but the yield of the azetidine is still low. What are the likely competing reactions?
A2: If the starting material is consumed, the issue lies with competing pathways that are kinetically more favorable than the desired 4-exo-tet cyclization.
-
Intermolecular Reactions: The most common side reactions are intermolecular dimerization or polymerization, where two or more precursor molecules react with each other instead of cyclizing.[3][4]
-
Causality: These are bimolecular reactions, and their rate is highly dependent on the concentration of the substrate.
-
Solution: Employ high-dilution conditions. This is achieved by the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the substrate low, thus favoring the intramolecular pathway.
-
-
Elimination Reactions: E2 elimination can compete with the SN2 cyclization, especially with sterically hindered substrates or when using strong, non-nucleophilic bases. This leads to the formation of an unsaturated open-chain amine.
-
Formation of Pyrrolidine (5-endo-tet): Although generally disfavored by Baldwin's rules for this type of cyclization, the formation of the five-membered pyrrolidine ring can occur, particularly if the reaction conditions promote a different mechanism or if the substrate geometry is biased. For instance, in the Lewis acid-catalyzed aminolysis of 3,4-epoxy amines, the stereochemistry of the epoxide is crucial. cis-Epoxides strongly favor the formation of azetidines (4-exo-tet), while trans-epoxides lead to pyrrolidines (5-endo-tet).[7]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in intramolecular azetidine synthesis.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Guide 2: Troubleshooting the Mitsunobu Reaction for Azetidine Formation
The Mitsunobu reaction is a powerful tool for converting γ-amino alcohols to azetidines under mild conditions with inversion of stereochemistry.[10][11][12] However, it is a complex, multi-component reaction that can be sensitive to substrate and reaction conditions.
Q1: My Mitsunobu reaction is sluggish and gives poor conversion. Why might this be happening?
A1: The efficiency of a Mitsunobu reaction is highly dependent on the quality of the reagents and the acidity of the nucleophile (in this case, the N-H bond of the protected amine).
-
Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time to triphenylphosphine oxide. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can also degrade. Use freshly opened or purified reagents.[13]
-
Solvent Purity: Ensure the use of anhydrous solvents (typically THF or DCM) as water can interfere with the reaction.[13]
-
Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 13.[12] If the nitrogen atom is part of a simple amine, it is not acidic enough. Therefore, the nitrogen must be activated with an electron-withdrawing protecting group, such as a tosyl (Ts) or nosyl (Ns) group, to increase its acidity. A Boc group is generally not acidic enough for this purpose.
Q2: I am observing significant side products in my Mitsunobu reaction. What are they and how can I avoid them?
A2: Common side products include triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which can complicate purification. Other substrate-derived side products can also form.
-
O-Alkylation of Carbonyls: If using a protecting group with a carbonyl (like a carbamate), O-alkylation can sometimes compete with the desired N-alkylation.[14]
-
Elimination: As with other cyclization methods, elimination can be a competing pathway, particularly with hindered secondary alcohols.
-
Purification Issues: The removal of triphenylphosphine oxide and the DEAD/DIAD byproducts is a classic challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary synthetic routes to azetidines include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine, where the nitrogen atom displaces a leaving group.[3][7]
-
[2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene.[15][16] A major challenge is the competing E/Z isomerization of the excited imine, which can lead to low reactivity.[16][17]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[3]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine. However, harsh reducing agents can sometimes cause ring-opening.[2]
-
Catalytic Aminolysis of Epoxides: Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines.[6][7][18]
Q2: How do I choose the right nitrogen protecting group?
A2: The choice of a nitrogen protecting group is crucial and depends on the subsequent reaction conditions and the desired final product.
-
tert-Butoxycarbonyl (Boc): Widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA).[19] It is particularly useful when the azetidine nitrogen's basicity or nucleophilicity needs to be masked.[8]
-
Benzyl (Bn) or Benzhydryl (Bzh): These are robust protecting groups that can be removed via hydrogenolysis.
-
Carboxybenzyl (Cbz): Can be removed by hydrogenolysis, allowing for orthogonal deprotection in the presence of acid-labile groups like Boc.[19] This is useful for late-stage functionalization of the azetidine nitrogen.[19]
-
Sulfonyl groups (Tosyl, Ts; Nosyl, Ns): These electron-withdrawing groups increase the acidity of the N-H bond, making them suitable for reactions like the Mitsunobu cyclization. They require harsher conditions for removal.
Q3: My azetidine product is difficult to purify. Any suggestions?
A3: Azetidines, especially N-H or small N-alkyl derivatives, can be challenging to purify due to their high polarity and water solubility, which can lead to issues with standard silica gel chromatography.
-
Volatility: Small azetidines can be volatile. Be cautious during solvent removal under reduced pressure.
-
Chromatography:
-
Consider using a more polar stationary phase like alumina or a reverse-phase column.
-
Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can prevent streaking on silica gel.
-
-
Extraction: Ensure the aqueous layer is basic during workup to keep the azetidine in its free-base form, which is more soluble in organic solvents. Multiple extractions may be necessary.
-
Derivatization: If the free amine is problematic, consider purifying it as a protected derivative (e.g., N-Boc), which is often less polar and behaves better on silica gel. The protecting group can be removed in a subsequent step.[20]
Data Presentation
Table 1: Effect of Lewis Acid and Solvent on the Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [6][7]
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 75 | 10:1 |
| 3 | La(OTf)₃ (5) | MeCN | Reflux | Incomplete Rxn | >20:1 |
| 4 | La(OTf)₃ (5) | THF | Reflux | Incomplete Rxn | >20:1 |
| 5 | Sc(OTf)₃ (5) | DCE | Reflux | 78 | >20:1 |
| 6 | Yb(OTf)₃ (5) | DCE | Reflux | 76 | >20:1 |
| 7 | TfOH (5) | DCE | Reflux | Low Yield | Complex Mixture |
| 8 | None | DCE | Reflux | No Reaction | - |
Data synthesized from studies on a model substrate, highlighting the superior performance of La(OTf)₃ in DCE.
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol describes a two-step process involving the mesylation of an N-Boc protected γ-amino alcohol followed by base-mediated cyclization.[3]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-Boc-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as THF or DMF.
-
Add a base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: NaH is highly reactive and generates hydrogen gas.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench by slowly adding water or a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from a procedure for the highly regioselective synthesis of azetidines.[7]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, to make a 0.2 M solution), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) at room temperature.
-
Stir the mixture under reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography to yield the corresponding azetidine.
Visualization of Key Concepts
Caption: Common synthetic pathways to the azetidine ring.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 15. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, often leading to undesired side products and low yields.[1][2] This guide provides in-depth, field-proven insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing significant ring-opening of my azetidine product. What are the likely causes and how can I prevent this?
Answer:
Ring-opening is a common side reaction in azetidine chemistry, primarily driven by the high ring strain of the four-membered ring (approximately 25.4 kcal/mol).[3] This makes the azetidine susceptible to nucleophilic attack, particularly under acidic or basic conditions.[4][5]
Underlying Causes:
-
Acid-Mediated Ring Opening: Protonation of the azetidine nitrogen increases its electrophilicity, making it highly susceptible to nucleophilic attack, even by weak nucleophiles present in the reaction media (e.g., water, alcohols).[4] A pendant amide group on a N-substituted azetidine can also lead to an acid-mediated intramolecular ring-opening decomposition.[4][6]
-
Nucleophilic Attack: Strong nucleophiles can directly attack one of the ring carbons, leading to cleavage of a C-N bond. The presence of certain substituents on the ring can also influence its susceptibility to nucleophilic ring-opening.[7]
-
Lewis Acid Catalysis: While Lewis acids can be employed in azetidine synthesis, their presence, especially with electron-rich substituents on the azetidine nucleus, can promote ring opening.[7]
Troubleshooting & Prevention Protocol:
-
pH Control:
-
During Reaction: Maintain neutral or slightly basic conditions if your desired transformation allows. The use of buffered solutions or non-acidic reaction media can be beneficial.
-
During Work-up and Purification: Avoid strongly acidic or basic aqueous washes. Use saturated sodium bicarbonate (NaHCO₃) or brine for washes. When performing chromatography, consider using a neutral stationary phase like alumina or deactivating silica gel with a small amount of triethylamine in the eluent.
-
-
Protecting Group Strategy:
-
The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like sulfonyl or carbamate groups can decrease the nucleophilicity of the nitrogen, but may not fully prevent acid-mediated ring opening.
-
For reactions requiring acidic conditions, consider robust protecting groups that are stable under those conditions. The tert-butoxycarbonyl (Boc) group, for instance, can be cleaved under acidic conditions, potentially leading to ring-opening of the unprotected azetidine.[4]
-
-
Reaction Conditions Optimization:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Solvent: The choice of solvent can influence the stability of the azetidine ring. Aprotic solvents are often preferred over protic solvents which can act as nucleophiles.
-
Visualizing Acid-Mediated Ring Opening:
Caption: Acid-catalyzed ring-opening of a 3-substituted azetidine.
Question 2: My reaction is producing a significant amount of dimers and/or oligomers. How can I favor the intramolecular cyclization to form the desired azetidine?
Answer:
The formation of dimers and oligomers is a classic problem of intermolecular versus intramolecular reactions.[5][8] To favor the formation of the four-membered ring, the rate of the intramolecular cyclization must be significantly higher than the rate of the intermolecular reaction.
Underlying Causes:
-
High Concentration: At high concentrations, the probability of two reactant molecules colliding and reacting (intermolecular) is higher than the probability of the two ends of the same molecule reacting (intramolecular).
-
Unfavorable Ring Strain: The formation of the strained four-membered ring has a higher activation energy compared to the formation of a linear dimer.[1]
-
Substrate Flexibility: A flexible linear precursor may not readily adopt the conformation required for intramolecular cyclization.
Troubleshooting & Prevention Protocol:
-
High Dilution Conditions: This is the most critical factor. By significantly lowering the concentration of the starting material, you decrease the frequency of intermolecular collisions, thereby favoring the intramolecular cyclization. A typical starting concentration for such cyclizations is in the range of 0.01-0.05 M.
-
Slow Addition/Syringe Pump: A practical way to maintain high dilution is to add the substrate slowly to the reaction mixture over an extended period using a syringe pump. This keeps the instantaneous concentration of the unreacted substrate very low.
-
Choice of Base and Leaving Group:
-
For intramolecular nucleophilic substitution reactions, the choice of a non-nucleophilic base is crucial to avoid side reactions with the substrate.
-
A good leaving group is essential for an efficient intramolecular S(_N)2 reaction.
-
Quantitative Comparison of Reaction Conditions:
| Parameter | Condition Favoring Intramolecular Cyclization | Condition Favoring Dimerization/Polymerization |
| Concentration | Low (<0.1 M) | High (>0.5 M) |
| Addition Rate | Slow (e.g., syringe pump over several hours) | Rapid (all at once) |
| Temperature | Optimized for cyclization rate vs. decomposition | May be less sensitive |
Visualizing the Competing Pathways:
Caption: Competing intramolecular vs. intermolecular reactions.
Question 3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomers can occur in reactions where a nucleophile can attack different electrophilic sites on the precursor molecule.[5] A common example is the synthesis of azetidines from the ring expansion of aziridines.[7][9]
Underlying Causes:
-
Ambident Electrophiles: The substrate may possess multiple electrophilic centers that can react with the nucleophile.
-
Kinetic vs. Thermodynamic Control: Under certain conditions, the kinetically favored product (formed faster) may not be the thermodynamically more stable product. For instance, in some cyclization reactions, the formation of a five- or six-membered ring may be thermodynamically favored over the four-membered azetidine ring.[1]
Troubleshooting & Prevention Protocol:
-
Directing Groups: The use of appropriate directing groups on the substrate can sterically or electronically favor the attack at the desired position.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often favors the formation of the kinetic product. A systematic study of the reaction temperature is recommended.
-
Catalyst/Reagent Choice: The nature of the catalyst or reagent can significantly influence the regioselectivity. For example, in the ring expansion of aziridines, the choice of Lewis acid can direct the outcome of the reaction.
-
-
Substrate Modification: If possible, modify the substrate to block the undesired reactive site or to enhance the reactivity of the desired site.
Visualizing Regioisomeric Product Formation:
Caption: Formation of regioisomers from an unsymmetrical precursor.
Question 4: My synthesis is not stereoselective, leading to a mixture of diastereomers or enantiomers. What strategies can I employ to improve stereocontrol?
Answer:
Achieving high stereoselectivity is a common challenge in the synthesis of 3-substituted azetidines, especially when creating multiple chiral centers.[5]
Underlying Causes:
-
Lack of Facial Selectivity: The approach of a reagent to a prochiral center may not be sufficiently differentiated.
-
Epimerization: A newly formed stereocenter might be prone to epimerization under the reaction conditions (e.g., via enolization if adjacent to a carbonyl group).
-
Non-Stereospecific Reaction Mechanism: The reaction mechanism itself may not be inherently stereospecific or stereoselective.
Troubleshooting & Prevention Protocol:
-
Chiral Auxiliaries and Catalysts:
-
Employ a chiral auxiliary on the substrate to direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.
-
Use a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. Chiral squaramide hydrogen-bond donor catalysts have been shown to be effective in the enantioselective ring-opening of 3-substituted azetidines.[10]
-
-
Substrate Control:
-
Introduce steric bulk or directing groups on the substrate to favor the approach of the reagent from a specific face.
-
-
Reaction Parameter Optimization:
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereoselectivity. Ethereal solvents have been found to provide better selectivity in some enantioselective azetidine ring-opening reactions.[10]
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity.
-
Step-by-Step Protocol for a Chiral Catalyst Screen:
-
Select a Model Reaction: Choose a small-scale reaction that is representative of your desired transformation.
-
Screen a Library of Chiral Catalysts: Set up an array of parallel reactions, each with a different chiral catalyst from a commercially available kit.
-
Analyze the Stereochemical Outcome: Use chiral HPLC or GC to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product in each reaction.
-
Optimize Conditions for the Best Catalyst: Once a promising catalyst is identified, further optimize the reaction conditions (solvent, temperature, catalyst loading) to maximize stereoselectivity.
Question 5: I am having issues with the nitrogen protecting group. What are the common problems and how should I choose the right protecting group?
Answer:
The choice of the nitrogen protecting group is a critical decision in the synthesis of azetidines and can significantly impact the success of the reaction.[5]
Common Problems:
-
Difficult Removal: The protecting group may be too robust and require harsh conditions for deprotection, which can lead to the degradation of the azetidine ring.
-
Side Reactions During Deprotection: The deprotection conditions may cause undesired side reactions elsewhere in the molecule.
-
Incompatibility with Reaction Conditions: The protecting group may not be stable under the conditions required for a subsequent synthetic step.
-
Influence on Reactivity: The protecting group can influence the reactivity of the azetidine ring. For example, the tert-butoxythiocarbonyl (Botc) group has been shown to facilitate the lithiation and electrophilic substitution at the α-position of the azetidine ring.[11]
Guide to Selecting a Nitrogen Protecting Group for Azetidine Synthesis:
| Protecting Group | Common Introduction Reagents | Cleavage Conditions | Advantages | Disadvantages |
| Boc (tert-butoxycarbonyl) | Boc₂O, DMAP | Strong acid (e.g., TFA, HCl) | Stable to many nucleophiles and bases. | Labile to strong acids, which can cause ring opening.[4] |
| Cbz (Carboxybenzyl) | Cbz-Cl | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Requires hydrogenation for removal, which may not be compatible with other functional groups (e.g., alkenes, alkynes). |
| Nosyl (2-Nitrobenzenesulfonyl) | Nosyl-Cl | Thiolate nucleophiles (e.g., thiophenol, K₂CO₃) | Can be cleaved under mild, neutral conditions. | Can be sensitive to strong nucleophiles. |
| Benzhydryl (Diphenylmethyl) | Diphenylmethyl bromide | Hydrogenolysis or strong acid | Can facilitate photochemical Norrish-Yang cyclization for azetidinol synthesis.[12] | Requires specific conditions for removal. |
Troubleshooting Deprotection:
-
If deprotection is sluggish: Increase the temperature, change the solvent, or use a more potent deprotection reagent.
-
If side reactions are observed: Lower the temperature, use milder deprotection conditions, or choose a more orthogonal protecting group for your synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)azetidine
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable azetidine scaffold. Azetidines are privileged structures in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.[1][2] This document provides in-depth, field-tested answers to common challenges encountered during the synthesis, focusing on improving both chemical yield and final product purity.
Section 1: Strategic Synthesis Planning
FAQ: What are the most effective methods for synthesizing this compound?
The formation of the aryl ether bond to the 3-position of the azetidine ring is the key transformation. Two primary, reliable methods are the Mitsunobu Reaction and the Williamson Ether Synthesis . The choice between them depends on starting material availability, scalability, and purification considerations. The synthesis universally begins with an N-protected azetidin-3-ol, typically N-Boc-3-hydroxyazetidine, to prevent the ring nitrogen from acting as a competing nucleophile.[3]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |
| Reactants | N-Boc-3-hydroxyazetidine, 4-Fluorophenol, PPh₃, DIAD/DEAD | N-Boc-3-hydroxyazetidine, Strong Base (e.g., NaH), Activated 4-Fluorophenyl source (e.g., 4-Fluoronitrobenzene) OR N-Boc-3-mesyloxy/tosyloxy-azetidine, 4-Fluorophenol, Base (e.g., K₂CO₃) |
| Key Advantages | Mild, neutral conditions. High functional group tolerance. Generally high yielding for this substrate class.[4] | Utilizes less expensive reagents. Avoids challenging phosphine oxide byproducts. |
| Key Disadvantages | Stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts are generated, which can be challenging to remove.[5] | Requires strong bases (e.g., NaH) which can be hazardous. Can be prone to elimination side reactions.[6][7] SNAr route requires an activated aryl system. |
| Ideal Use Case | Laboratory scale, rapid analog synthesis, when functional group tolerance is paramount. | Process development, large-scale synthesis where cost and byproduct profiles are critical. |
The Mitsunobu reaction is often the preferred method on a discovery scale due to its reliability and mild conditions.[8] This guide will therefore focus heavily on troubleshooting this pathway, followed by a discussion of the Williamson ether synthesis.
Section 2: Troubleshooting the Mitsunobu Reaction
The Mitsunobu reaction is a robust method for converting primary and secondary alcohols into a wide range of functional groups.[4][9] However, its complex mechanism and stoichiometric byproducts present common challenges.
Workflow for Mitsunobu Synthesis of this compound
Caption: General workflow for the synthesis of this compound via the Mitsunobu reaction.
FAQ: My Mitsunobu reaction is stalled or shows low conversion. What should I check?
Answer: Low conversion in a Mitsunobu reaction typically points to issues with reagents, stoichiometry, or reaction conditions.
-
Reagent Quality and Order of Addition:
-
Causality: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (DIAD or DEAD), forming a betaine intermediate.[4] This highly reactive species then activates the alcohol. The order of addition is critical to ensure this pathway is favored.[5][10]
-
Solution:
-
Ensure all reagents are anhydrous. THF is a common solvent and must be dry.
-
Use a consistent order of addition. A reliable method is to dissolve the N-Boc-3-hydroxyazetidine, 4-fluorophenol, and PPh₃ in THF. Cool the solution to 0 °C in an ice bath, then add the DIAD or DEAD dropwise.[10] A rapid, exothermic reaction or color change (from orange/yellow to colorless) is often a good indicator of reaction initiation.
-
Verify the quality of your DIAD/DEAD, as they can degrade over time.
-
-
-
Acidity of the Nucleophile:
-
Causality: The nucleophile (4-fluorophenol) must be acidic enough (typically pKa < 15) to protonate the betaine intermediate.[5] 4-Fluorophenol has a pKa of ~9.9, which is well within the ideal range. This is rarely the issue for this specific synthesis but is a key general principle.
-
-
Temperature Control:
-
Causality: The initial reaction is often exothermic. Adding the azodicarboxylate too quickly or at room temperature can lead to the formation of undesired side products.
-
Solution: Always add the DIAD/DEAD dropwise at 0 °C to maintain control. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC or LCMS.[4]
-
FAQ: I'm struggling to remove triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct (DIAD-H₂). What are the best purification strategies?
Answer: This is the most common challenge with the Mitsunobu reaction. These byproducts often co-elute with the desired product during standard silica gel chromatography.
-
Crystallization:
-
Causality: TPPO is a crystalline solid with different solubility properties than the desired product. This difference can be exploited.
-
Solution: After the reaction, concentrate the mixture in vacuo. Add a nonpolar solvent like diethyl ether or a mixture of hexanes/ethyl acetate. TPPO and/or the hydrazine byproduct may precipitate and can be removed by filtration. This often significantly purifies the crude material before chromatography.
-
-
Modified Chromatographic Techniques:
-
Causality: The polarity of the desired N-Boc protected product is often very close to that of TPPO.
-
Solution: While standard silica gel can work with carefully optimized solvent gradients (e.g., hexanes/ethyl acetate), consider adding a small percentage of a more polar solvent like methanol or DCM to the mobile phase, which can sometimes improve separation. Alternatively, chromatography on alumina (neutral or basic) can sometimes be more effective than silica gel for separating these byproducts.
-
-
Alternative Reagents:
-
Causality: Using reagents designed for easier separation can prevent the problem from the start.
-
Solution: Consider using polymer-bound triphenylphosphine. After the reaction, the oxidized phosphine can be removed by simple filtration.[4] Another strategy involves using modified phosphines or azodicarboxylates whose byproducts have drastically different solubility or can be scavenged. For example, di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed for easier byproduct removal.[4]
-
Section 3: Troubleshooting the Williamson Ether Synthesis
While often more cost-effective, this Sₙ2-based reaction requires careful optimization to avoid a competing E2 elimination pathway.[6][11]
Troubleshooting Low Yield in Williamson Ether Synthesis
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-Boc-3-hydroxyazetidine [oakwoodchemical.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Azetidine Derivatives: Technical Support Center for Acidic Stability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine derivatives. This guide is designed to provide in-depth, field-proven insights into the stability challenges of these valuable scaffolds under acidic conditions. Our goal is to move beyond simple protocols and explain the causal mechanisms behind experimental observations, empowering you to troubleshoot effectively and design more robust synthetic and analytical strategies.
Frequently Asked Questions (FAQs): Understanding the Core Instability
This section addresses fundamental questions regarding the inherent stability of the azetidine ring system in acidic environments.
Q1: What is the primary reason azetidine derivatives are often unstable under acidic conditions?
The principal cause of instability is the significant ring strain inherent to the four-membered heterocyclic system.[1][2] The bond angles in an azetidine ring are compressed relative to the ideal tetrahedral geometry of an sp³-hybridized carbon or nitrogen atom. This strain energy, approximately 25.4 kcal/mol, makes the ring susceptible to reactions that relieve this strain.[2] Under acidic conditions, the lone pair of the azetidine nitrogen is protonated, forming a positively charged azetidinium ion. This protonation exacerbates the ring's electrophilicity and makes it highly susceptible to nucleophilic attack, which leads to ring-opening and relieves the inherent strain.[3][4]
Q2: What is the most common degradation pathway for azetidines in an acidic medium?
The most prevalent degradation pathway is an acid-catalyzed ring-opening reaction . The mechanism proceeds through two key steps, as illustrated below:
-
Protonation: The azetidine nitrogen, being basic, is readily protonated by an acid (H-A) to form a reactive azetidinium ion intermediate.[4][5]
-
Nucleophilic Attack: A nucleophile (Nu⁻), which can be the conjugate base of the acid, a solvent molecule like water, or even an intramolecular functional group, attacks one of the ring carbons.[1] This attack cleaves a carbon-nitrogen bond, opening the ring and forming a stable, acyclic product.[1][4]
Caption: General mechanism of acid-catalyzed azetidine ring-opening.
Q3: How do substituents on the azetidine ring influence its stability in acid?
Substituents play a critical role in modulating the stability of the azetidine ring, primarily by altering the basicity (pKa) of the ring nitrogen.
-
N-Substitution: This is the most significant factor. Electron-withdrawing groups (EWGs) attached to the nitrogen decrease its basicity.[3] This makes the nitrogen less likely to be protonated, thereby reducing the concentration of the reactive azetidinium ion and increasing the compound's stability in acid. For instance, N-aryl azetidines connected to conjugated heteroaryls (like 2- or 4-pyridyl groups) are more stable than N-phenyl analogues because the nitrogen lone pair is delocalized, lowering its pKa.[1][3] Conversely, electron-donating groups (EDGs) increase the nitrogen's basicity, making the ring more susceptible to acid-catalyzed degradation.
-
C-Substitution: Substituents on the ring carbons can influence stability through steric and electronic effects. Bulky substituents may sterically hinder the approach of a nucleophile, slowing the rate of ring-opening. Electronic effects of C-substituents are generally less pronounced than those of N-substituents but can still impact the reaction.
The pKa of the azetidine nitrogen is a key determinant of stability; a lower pKa generally correlates with higher stability in acidic conditions.[1]
Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during routine laboratory procedures involving azetidine derivatives.
Issue 1: Significant Product Degradation During Aqueous Acidic Workup
-
Symptoms:
-
Low recovery of the desired product after extraction with an aqueous acid (e.g., 1N HCl).[3]
-
Appearance of new, often more polar, spots or peaks on TLC or LC-MS analysis.[3]
-
Mass spectrometry data indicating the presence of ring-opened products (e.g., a mass increase corresponding to the addition of water).
-
-
Root Cause Analysis: The azetidine ring is undergoing acid-mediated ring-opening during the extraction. The low pH of the aqueous wash protonates the azetidine nitrogen, activating the ring. The prolonged contact time in the biphasic system allows water or the acid's counter-ion to act as a nucleophile, causing cleavage.[1][3] The pKa of your specific azetidine derivative is a crucial factor; if it is readily protonated at the pH of the workup, degradation is highly probable.[1]
-
Solutions & Optimization Strategies:
-
Use Milder Acids: If the goal is to remove basic impurities, consider using a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which has a pH of ~4.5-6.0.[3]
-
Minimize Contact Time: Perform the extraction quickly and efficiently. Avoid vigorous, prolonged shaking in the separatory funnel.
-
Control Temperature: Conduct the extraction at a lower temperature (e.g., in an ice bath) to decrease the rate of the degradation reaction.
-
Employ Protecting Groups: If the azetidine nitrogen is a secondary amine, protect it with an electron-withdrawing group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). These groups reduce the nitrogen's basicity and are generally stable to mild acidic washes, though strong acids like TFA will cleave a Boc group.[6][7][8]
-
Issue 2: Product Degradation During Silica Gel Chromatography
-
Symptoms:
-
Streaking or tailing of the product spot on an analytical TLC plate.[3]
-
Low overall yield after preparative column chromatography.
-
Isolation of fractions containing ring-opened byproducts, confirmed by NMR or LC-MS.
-
-
Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[3] When an acid-sensitive azetidine derivative is loaded onto the column, the prolonged exposure to this acidic stationary phase can catalyze the same ring-opening degradation observed in acidic workups.[3]
-
Solutions & Optimization Strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the eluent system (typically 0.5-1% v/v).[9] This is the most common and effective solution.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic, acid-sensitive compounds.[9]
-
Alternative Purification Methods: If the compound is a solid and sufficiently pure, recrystallization is a highly effective method that avoids chromatography altogether.[9] For volatile and thermally stable azetidines, distillation under reduced pressure can also be a viable option.[9]
-
Caption: Troubleshooting workflow for azetidine degradation issues.
Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol provides a self-validating system to quantitatively assess the stability of an azetidine derivative under specific acidic conditions, in alignment with ICH guidelines.[10]
Objective: To determine the degradation kinetics and identify potential degradation products of an azetidine derivative under forced acid hydrolysis conditions.
Materials:
-
Azetidine derivative ("Compound A")
-
Class A volumetric flasks and pipettes
-
pH meter
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
HPLC-grade acetonitrile (ACN) and water
-
Suitable HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of Compound A and dissolve it in a suitable solvent (e.g., ACN or DMSO) in a 10 mL volumetric flask. Dilute to volume to create a 1 mg/mL stock solution.
-
Causality: Using an organic solvent for the initial stock prevents premature degradation before the stress study begins.
-
-
Preparation of Stress Sample:
-
In a 10 mL volumetric flask, add 9.0 mL of 0.1 M HCl.
-
Add 1.0 mL of the 1 mg/mL stock solution of Compound A to the flask. This initiates the degradation (t=0).
-
Immediately mix well and dilute to volume with 0.1 M HCl. The final concentration will be 100 µg/mL in 0.1 M HCl.
-
Note: The concentration of acid and the use of co-solvents may need to be adjusted based on the compound's solubility and reactivity.[10]
-
-
Incubation and Time Points:
-
Maintain the stress sample in a constant temperature bath (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 1.0 mL aliquot of the sample.
-
-
Sample Quenching and Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., 1.0 mL of 0.1 M NaOH) to stop the acid-catalyzed degradation.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for the analytical method (e.g., 10 µg/mL).
-
Causality: Neutralization is critical to prevent further degradation on the autosampler or during the analytical run, ensuring the chromatogram accurately reflects the sample at that specific time point.
-
-
Preparation of Control and Reference Standard:
-
t=0 Control: Prepare one sample as in step 2 and immediately quench it as in step 4. This represents the undegraded sample.
-
Reference Standard: Prepare a solution of Compound A in the mobile phase at the final analytical concentration (e.g., 10 µg/mL) without subjecting it to stress conditions.
-
-
Analytical Method (HPLC-UV/MS):
-
Mobile Phase: Isocratic or gradient elution using ACN and water (often with a buffer like ammonium formate or formic acid for better peak shape and MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (e.g., λmax of Compound A) and/or MS detection to identify degradants.
-
Analyze the reference standard, t=0 control, and all stressed samples.
-
Data Analysis & Interpretation:
-
Peak Purity: Assess the peak purity of Compound A at each time point using a PDA detector to ensure no co-eluting impurities.
-
Quantification: Calculate the percentage of Compound A remaining at each time point relative to the t=0 control.
-
% Remaining = (Peak Area_t=x / Peak Area_t=0) * 100
-
% Degradation = 100 - % Remaining
-
-
Mass Balance: Sum the peak area of the parent compound and all degradation products. A good mass balance (95-105%) indicates that all major degradants are being detected.
-
Degradant Identification: Use MS data to propose structures for the observed degradation products.
Hypothetical Data Summary:
The results of such a study can be summarized in a table for clear comparison.
| Stress Condition | Time (hours) | % Degradation of Compound A | Major Degradant m/z |
| 0.1 M HCl @ 60°C | 0 | 0.0 | - |
| 0.1 M HCl @ 60°C | 2 | 8.5 | [M+H₂O+H]⁺ |
| 0.1 M HCl @ 60°C | 4 | 15.2 | [M+H₂O+H]⁺ |
| 0.1 M HCl @ 60°C | 8 | 28.9 | [M+H₂O+H]⁺ |
| 0.1 M HCl @ 60°C | 24 | 65.7 | [M+H₂O+H]⁺ |
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Intramolecular Cyclization of Azetidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges of constructing the strained four-membered azetidine ring via intramolecular cyclization. Azetidines are critical structural motifs in modern drug discovery, yet their synthesis is often plagued by low yields due to high ring strain and competing side reactions.[1][2]
This resource provides in-depth troubleshooting guides and practical FAQs to help you diagnose experimental issues, optimize reaction conditions, and ultimately improve the efficiency of your synthetic routes.
Troubleshooting Guide: Diagnosis & Optimization
This section addresses specific, common problems encountered during intramolecular azetidine synthesis in a direct question-and-answer format.
Q1: My intramolecular cyclization is resulting in very low to no yield. What are the primary causes?
Low yields are the most frequent challenge in azetidine synthesis, stemming fundamentally from the high activation energy required to form the strained four-membered ring (approx. 25.2 kcal/mol).[1][3] This inherent barrier gives rise to several common experimental failures:
-
Unfavorable Reaction Kinetics: The transition state for a 4-membered ring closure is sterically and electronically demanding.[1] The reaction may be too slow under your current conditions, leaving large amounts of unreacted starting material.
-
Competing Side Reactions: Because the desired cyclization is often slow, faster side reactions can dominate. The most common competitor is intermolecular reaction , where two precursor molecules react with each other, leading to dimers or polymers instead of the cyclic monomer.[4] Elimination reactions, especially with sterically hindered substrates, can also compete with the desired nucleophilic substitution.[4]
-
Formation of More Stable Rings: If the substrate allows, the formation of thermodynamically more stable five- or six-membered rings (pyrrolidines or piperidines) can be a significant competing pathway.[1]
-
Poor Leaving Group: The success of the cyclization hinges on an efficient intramolecular SN2 reaction. A poor leaving group (like a hydroxyl or halide other than iodide) will not be displaced effectively by the nitrogen nucleophile.[4]
-
Steric Hindrance: Bulky substituents on the substrate, particularly near the reacting centers (the nitrogen nucleophile and the carbon bearing the leaving group), can physically block the required geometry for the transition state, slowing or preventing cyclization.[4]
Q2: I'm observing significant amounts of polymer or baseline material in my analysis. How can I favor the intramolecular cyclization?
The formation of dimers and polymers is a classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization. This is a concentration-dependent problem.
Core Strategy: High-Dilution Conditions
The key is to create an environment where a molecule is more likely to react with itself than to find and react with another molecule. This is achieved through high-dilution conditions.
-
Slow Addition: Instead of adding all reagents at once, prepare a solution of your cyclization precursor and add it slowly (e.g., via a syringe pump) over several hours to a flask containing the heated solvent and any necessary base or catalyst. This keeps the instantaneous concentration of the precursor extremely low, statistically favoring the intramolecular pathway.[4]
-
Large Solvent Volume: Use a larger volume of solvent than you typically would for a standard reaction. Concentrations in the range of 0.001–0.05 M are often employed for challenging cyclizations.
Caption: Favoring intramolecular vs. intermolecular pathways.
Q3: My reaction is forming a five-membered ring (pyrrolidine) instead of the azetidine. How can I control the regioselectivity?
This is a problem of regioselectivity governed by the kinetics of ring closure, famously explained by Baldwin's Rules .[5][6] These rules predict the favorability of different cyclization types based on the geometry of the transition state.
-
Azetidine Formation (4-exo-tet): The formation of an azetidine ring from a γ-substituted amine is classified as a 4-exo-tet cyclization. The "4" refers to the ring size, "exo" means the bond being broken (C-Leaving Group) is outside the newly formed ring, and "tet" refers to the tetrahedral (sp³) carbon being attacked. According to Baldwin's rules, 4-exo-tet cyclizations are favored .[5][7]
-
Pyrrolidine Formation (5-endo-tet): The competing formation of a five-membered pyrrolidine from the same precursor would require a 5-endo-tet cyclization. In this case, the nitrogen would have to attack the terminal carbon of a double bond or an epoxide in an "endo" fashion. This pathway is disfavored by Baldwin's rules due to poor orbital overlap in the required transition state geometry.[8][9]
Practical Solutions for Improving Regioselectivity:
-
Substrate Geometry is Key: The stereochemistry of your precursor can lock the molecule into a conformation that favors one pathway over the other. A prime example is the La(OTf)₃-catalyzed aminolysis of epoxy amines:
-
Catalyst Choice: Lewis acids can dramatically influence the regioselectivity by coordinating to the substrate and altering the electronic properties of the electrophilic centers. Lanthanide triflates, such as La(OTf)₃ and Sc(OTf)₃, have been shown to be exceptionally effective at promoting the desired 4-exo-tet pathway for azetidine synthesis from cis-epoxides.[8][11]
Caption: Competing cyclization pathways based on Baldwin's Rules.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for activating a γ-amino alcohol for intramolecular cyclization?
Since a hydroxyl group is a very poor leaving group, it must be converted into a more reactive functional group. The choice of leaving group is critical for success.
| Leaving Group | Activating Reagent(s) | Reactivity | Comments |
| Tosylate (OTs) | Tosyl chloride (TsCl), Pyridine | Good | Very common, stable, and reliable.[4] |
| Mesylate (OMs) | Mesyl chloride (MsCl), Et₃N | Good | Similar to tosylate, often easier to prepare.[4] |
| Triflate (OTf) | Triflic anhydride (Tf₂O), Pyridine | Excellent | Extremely reactive; ideal for unreactive systems but may be unstable.[4] |
| Iodide (I) | I₂, PPh₃, Imidazole (from alcohol) | Excellent | Iodide is a superb nucleofuge. Can be generated in situ from other halides via the Finkelstein reaction (e.g., using NaI in acetone).[4] |
| Mitsunobu | PPh₃, DEAD or DIAD | N/A | Converts the alcohol in situ to an activated oxyphosphonium salt, which is then displaced. Inverts stereochemistry.[12] |
Q2: How do I select the optimal solvent and temperature?
Solvent and temperature are critical parameters that must be optimized.
-
Solvent: For SN2-type cyclizations, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, accelerating the reaction.
-
Temperature: The high activation barrier for azetidine formation often requires elevated temperatures (refluxing conditions are common).[8] However, excessively high temperatures can promote decomposition or undesired elimination side reactions. A systematic screen from room temperature up to the reflux temperature of your chosen solvent is recommended.
Q3: What are the primary synthetic routes involving intramolecular cyclization?
Several robust methods rely on intramolecular ring closure:
-
Cyclization of γ-Haloamines: This is a classic and direct method where a nitrogen nucleophile displaces a halide (preferably iodide or bromide) at the γ-position.[13][14]
-
Cyclization of Activated γ-Amino Alcohols: As detailed in FAQ #1, this involves converting the hydroxyl group into a good leaving group (mesylate, tosylate, etc.) followed by base-mediated cyclization.[10]
-
Intramolecular Aminolysis of Epoxides: A powerful method, especially when catalyzed by Lewis acids like La(OTf)₃, which allows for highly regioselective and stereospecific ring formation.[8][11]
-
Palladium-Catalyzed C-H Amination: Advanced methods use palladium catalysts to facilitate the cyclization via intramolecular amination of unactivated C(sp³)–H bonds, often using a directing group.[2][15]
Featured Experimental Protocol
Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from methodologies that demonstrate high yields and excellent regioselectivity for azetidine formation.[8][10]
Materials:
-
cis-3,4-Epoxy amine substrate (1.0 eq)
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., CH₂Cl₂ or EtOAc)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DCE to a final concentration of approximately 0.1–0.2 M.
-
Add the La(OTf)₃ catalyst (0.05 eq) to the solution at room temperature with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 83 °C for DCE).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–6 hours).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath (0 °C).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or alumina to afford the desired azetidine.[1]
Table: Effect of Solvent on La(OTf)₃-Catalyzed Cyclization of a Model Substrate Data adapted from Kuriyama et al., 2023.[8][10]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
| 1 | DCE | 83 | 2.5 | 81 | >20:1 |
| 2 | Benzene | 80 | 2.5 | 73 | 14:1 |
| 3 | MeCN | 82 | 2.5 | 70 | >20:1 |
| 4 | CH₂Cl₂ | 40 | 24 | Incomplete Reaction | - |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield azetidine cyclizations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of Azetidines [manu56.magtech.com.cn]
- 14. jnsparrowchemical.com [jnsparrowchemical.com]
- 15. Azetidine synthesis [organic-chemistry.org]
Azetidine Compounds: A Technical Support Guide to Managing Ring Strain and Decomposition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing molecules. The unique four-membered ring of azetidine offers a rigid scaffold that can significantly improve ligand efficiency and pharmacokinetic properties in drug design.[1][2] However, this desirable rigidity comes at the cost of inherent ring strain, making these compounds susceptible to specific decomposition pathways that can compromise experimental outcomes.[1][2]
This guide provides in-depth, field-proven insights into the causality behind common stability issues encountered with azetidine compounds. Here, you will find not just protocols, but the scientific reasoning to empower you to troubleshoot effectively and handle these valuable compounds with confidence.
Section 1: The Root of Instability: Understanding Ring Strain in Azetidines
The reactivity of azetidines is fundamentally driven by approximately 25.4 kcal/mol of ring strain.[3] This strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, makes the azetidine ring a "tunable" reactive entity.[3] Understanding the factors that exacerbate this inherent strain is the first step in mitigating decomposition.
The primary mode of non-metabolic decomposition is through ring-opening reactions, which are most commonly facilitated by acidic conditions.[4] Protonation of the azetidine nitrogen significantly increases its electrophilicity, making the ring susceptible to nucleophilic attack. This can be an intermolecular reaction with external nucleophiles or, more insidiously, an intramolecular reaction with a pendant functional group.[1][2]
Key Factors Influencing Azetidine Stability:
-
pH: Acidic conditions are the most common trigger for decomposition. The rate of degradation is often pH-dependent, with faster decomposition observed at lower pH.[1]
-
N-Substitution: The electronic nature of the substituent on the azetidine nitrogen is a critical determinant of stability. Electron-withdrawing groups decrease the basicity (pKa) of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed ring-opening.[4] For example, N-aryl azetidines linked to conjugated heteroaryls (like 2- or 4-pyridyl groups) show enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[1][2]
-
Pendant Nucleophiles: The presence of a nearby nucleophilic group, such as an amide, can lead to a rapid intramolecular ring-opening decomposition pathway, especially under acidic conditions where the azetidine nitrogen is protonated.[1][2][5][6]
Section 2: Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Synthesis & Work-up
Question: My azetidine compound appears to be degrading during aqueous acidic work-up. How can I confirm this and what are the solutions?
Answer:
-
Symptoms: You may observe a significant loss of material, the appearance of new, more polar spots on your TLC plate, or mass spectrometry data indicating the presence of ring-opened products (e.g., haloamines or amino alcohols).
-
Root Cause Analysis: The combination of a strong acid and a nucleophile (like water or a halide from the acid) creates a perfect storm for ring-opening. The azetidine nitrogen becomes protonated, activating the ring for nucleophilic attack.
-
Solutions:
-
Avoid Strong Acids: If possible, substitute strong acids (like HCl) with milder alternatives such as a saturated aqueous solution of ammonium chloride (NH₄Cl). In some cases, an acidic wash may not be necessary at all if the impurities are not basic.[7]
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at low temperatures (e.g., 0-5 °C) to reduce the contact time between your compound and the acidic aqueous phase.[7]
-
Use of a Protecting Group: If the azetidine nitrogen is a secondary amine, consider protecting it with a group that can be removed under neutral or basic conditions. However, be aware that some protecting groups, like Boc, can participate in intramolecular ring-opening under acidic conditions.[1]
-
Purification
Question: I'm seeing significant product loss and streaking during silica gel column chromatography. What's happening?
Answer:
-
Symptoms: Low recovery of the desired compound after chromatography, with significant tailing or decomposition observed on the column. Analytical fractions may show the presence of new impurities not seen in the crude reaction mixture.
-
Root Cause Analysis: Standard silica gel is inherently acidic and can act as a catalyst for the degradation of acid-sensitive compounds like azetidines.[4] The large surface area and prolonged contact time during chromatography can lead to substantial decomposition.
-
Solutions:
-
Neutralize the Silica Gel: Pre-treat your silica gel by slurrying it in the desired eluent system containing a small amount of a non-nucleophilic base. A common practice is to include 0.1-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) in the mobile phase.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[4]
-
Alternative Purification Methods: If your compound is crystalline, recrystallization is an excellent, non-destructive purification method. Preparative HPLC with a buffered mobile phase can also be a viable, albeit more costly, alternative.[4]
-
Troubleshooting Workflow for Azetidine Purification
Caption: Decision tree for troubleshooting azetidine purification.
Decomposition in Solution
Question: My N-aryl azetidine with a pendant amide group is decomposing in my NMR tube (acidic buffer). What is the mechanism of this degradation?
Answer:
-
Symptoms: You will observe the disappearance of the parent compound's signals in the NMR spectrum over time, with the concomitant appearance of new signals corresponding to rearranged products. This degradation is often rapid, with half-lives (T₁/₂) as short as a few minutes to a few hours at low pH.[1][2]
-
Root Cause Analysis: This is a classic case of acid-mediated intramolecular ring-opening.[1][2][5][6] The process is initiated by the protonation of the azetidine nitrogen. This activates the ring, allowing the nucleophilic oxygen of the nearby amide group to attack one of the ring carbons. This leads to a cascade of rearrangements, often resulting in the formation of more stable lactone or lactam structures.[1][2]
-
Solutions & Mitigation Strategies:
-
Modify the N-Aryl Group: To enhance stability, replace the N-aryl group with a conjugated heteroaryl system (e.g., 2-pyridyl or 4-pyridyl). This delocalizes the azetidine nitrogen's lone pair, reducing its basicity and making it less susceptible to protonation.[1]
-
Alter the Pendant Nucleophile: The nucleophilicity of the attacking group can be modulated. For instance, replacing a dimethyl amide with a more strained azetidine amide has been shown to enhance stability. The increased strain in the azetidine amide disfavors the delocalization of its nitrogen lone pair, making it a poorer nucleophile.[1][2]
-
Increase the Linker Length: Increasing the number of methylene units between the azetidine ring and the amide group can slow down the intramolecular reaction due to entropic factors.[1]
-
Acid-Mediated Intramolecular Decomposition Pathway
Caption: Mechanism of intramolecular azetidine decomposition.
Section 3: Best Practices for Storage and Handling
Proper storage and handling are paramount to preserving the integrity of your azetidine compounds. Given their reactivity, exposure to incompatible conditions can lead to insidious degradation over time.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1][8] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the compound's physical state and solvent. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[9] | Protects against atmospheric moisture and oxygen. Moisture can lead to hydrolysis of sensitive functional groups and, in some cases, promote degradation.[10][11] |
| Container | Use tightly sealed containers.[1][8] For light-sensitive compounds, use amber glass vials. | Prevents exposure to air and moisture. Protects from light-induced degradation. |
| Incompatible Materials | Store separately from strong acids, acid chlorides, and strong oxidizing agents.[12] | Azetidines are basic and will react exothermically with acids. The strained ring is also susceptible to oxidation. |
| Solvents for Storage | If storing in solution, use a dry, aprotic solvent in which the compound is stable (e.g., Toluene, THF, Dioxane). Avoid protic solvents like methanol for long-term storage, as they can act as nucleophiles. | Prevents solvent-mediated decomposition pathways. The choice of solvent should be validated for long-term compatibility. |
Safety Precautions:
-
Always handle azetidine and its derivatives in a well-ventilated fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[8]
-
Azetidine itself is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[1][8] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Section 4: Experimental Protocols
Protocol 1: Assessment of Azetidine Stability in Acidic Buffer
This protocol provides a general method to determine the half-life (T₁/₂) of an azetidine compound under specific pH conditions, adapted from methodologies reported in the literature.[7]
Materials:
-
Azetidine compound of interest
-
DMSO (anhydrous)
-
Aqueous buffer of the desired pH (e.g., pH 1.8)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a 10 mM stock solution of the azetidine compound in DMSO.[7]
-
Initiation of Experiment: In an NMR tube, add the appropriate volume of the aqueous buffer. At time zero (t=0), add a known volume of the DMSO stock solution to the buffer to achieve the final desired concentration for NMR analysis. Mix quickly.[6][7]
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire the first ¹H NMR spectrum. This is your t=0 time point.
-
Time Points: Continue to acquire spectra at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of data collection should be adjusted based on the expected stability of the compound.[7]
-
Data Analysis:
-
Identify a well-resolved proton signal unique to the parent azetidine compound that does not overlap with signals from the decomposition products or the solvent.
-
Integrate this peak at each time point, keeping the integration of a stable reference peak (e.g., residual solvent peak or an internal standard) constant.
-
Plot the natural logarithm (ln) of the parent compound's concentration (or relative integration) versus time.
-
The slope of the resulting line is the negative of the degradation rate constant (-k).
-
Calculate the half-life using the equation: T₁/₂ = ln(2) / k .[7]
-
References
- 1. chemos.de [chemos.de]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase behavior of ranitidine HCl in the presence of degradants and atmospheric moisture--impact on chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Selecting the appropriate protecting group for azetidine synthesis
A Guide to Selecting and Troubleshooting Nitrogen Protecting Groups
Welcome to the technical support center for azetidine synthesis. As a Senior Application Scientist, I've seen firsthand how the unique challenges of the strained four-membered ring can derail a synthetic campaign. The single most critical decision you'll make is the choice of the nitrogen protecting group. It dictates not only the feasibility of your downstream reactions but also the ultimate success of isolating your target molecule.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific issues you might encounter in the lab. We'll move beyond simple protocols to explore the chemical reasoning behind these choices, empowering you to make informed, successful decisions.
Frequently Asked Questions (FAQs)
Q1: Why is the N-protecting group so critical for azetidines compared to other cyclic amines like pyrrolidines?
The answer lies in the inherent ring strain of the azetidine core, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to cleavage by nucleophiles, acids, and bases, leading to undesired ring-opening side reactions.[2] Unlike the more stable five-membered pyrrolidine ring, the azetidine C-N bonds are significantly weakened.
The N-protecting group's role is twofold:
-
Deactivation: It reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in unwanted side reactions.
-
Modulation of Stability: The electronic nature of the protecting group directly influences the stability of the azetidine ring. An electron-withdrawing group (like Boc or Cbz) can decrease the electron density on the nitrogen, making the ring less prone to certain types of degradation.
Choosing an inappropriate protecting group or using harsh deprotection conditions can easily lead to the formation of acyclic amine derivatives instead of your desired product.[2][3]
Q2: What are the most common protecting groups for azetidines, and how do I choose between them?
The three most common N-protecting groups for azetidines are tert-butoxycarbonyl (Boc), benzyl (Bn), and benzyloxycarbonyl (Cbz). The best choice depends entirely on the planned synthetic route, specifically the conditions your molecule will need to endure.
Below is a comparative summary to guide your selection.
| Protecting Group | Structure | Typical Protection Conditions | Cleavage Conditions | Stability & Compatibility | Key Considerations |
| Boc (tert-butoxycarbonyl) |
| (Boc)₂O, base (e.g., Et₃N, NaOH), in CH₂Cl₂ or THF | Strong acid (TFA, HCl in dioxane)[4][5] | Stable to hydrogenation, mild base, and most nucleophiles. Incompatible with strong acid. | Excellent for general use. The carbamate reduces nitrogen's nucleophilicity. Facile deprotection is a major advantage, but care must be taken to avoid ring-opening with prolonged acid exposure.[4][6] |
| Cbz (benzyloxycarbonyl) |
| Cbz-Cl, base (e.g., NaHCO₃, Et₃N), in CH₂Cl₂ or H₂O/dioxane | Hydrogenolysis (H₂, Pd/C)[3][4]; strong acid (HBr/AcOH) | Stable to acidic and basic conditions. Incompatible with hydrogenation (e.g., Pd, Pt catalysts) and some reducing agents. | Ideal for orthogonal protection schemes, especially when acid-labile groups (like t-butyl esters) are present elsewhere in the molecule.[4][7] |
| Bn (Benzyl) |
| BnBr or BnCl, base (e.g., K₂CO₃, NaH), in DMF or CH₃CN | Hydrogenolysis (H₂, Pd/C)[6] | Stable to a wide range of non-reductive conditions (acid, base, organometallics). Incompatible with hydrogenation. | Unlike Boc and Cbz, the resulting N-benzyl azetidine is still quite basic and nucleophilic, which may be undesirable. Often used when a robust, non-carbamate group is needed. |
To help visualize the selection process, consider the following decision tree based on your planned downstream reactions.
Caption: Decision tree for selecting an azetidine N-protecting group.
Q3: My N-Boc deprotection is failing or giving low yields of the free amine. What's going wrong?
This is a very common issue. Low yields during Boc deprotection of azetidines typically stem from three sources: incomplete reaction, product degradation (ring-opening), or difficult isolation.
-
Problem: Incomplete Deprotection
-
Cause: Insufficient acid strength or stoichiometry. The N-Boc azetidine may be less reactive than other Boc-protected amines.
-
Solution:
-
Increase the equivalents of trifluoroacetic acid (TFA). Start with 5-10 equivalents and increase to 20-50 if necessary.
-
Switch to a stronger acid system, such as 4M HCl in dioxane.
-
Increase reaction time, but monitor carefully by TLC or LC-MS to avoid degradation.
-
-
-
Problem: Low Yield with Significant Side Products (Product Degradation)
-
Cause: The highly acidic conditions required for deprotection are simultaneously promoting the acid-catalyzed ring-opening of the strained azetidinium ion product.[2]
-
Solution:
-
Add a Scavenger: Cationic intermediates formed during deprotection can be reactive. Including a scavenger like triisopropylsilane (TIS) (5-10% v/v) can trap these species and improve yields.[4]
-
Lower the Temperature: Perform the reaction at 0 °C instead of room temperature to slow the rate of degradation relative to deprotection.
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed, immediately quench the reaction and proceed with the workup. Do not let it stir for hours unnecessarily.
-
-
-
Problem: Product is an Oil / Difficult to Isolate
-
Cause: The product is the azetidinium salt (e.g., trifluoroacetate or hydrochloride), which is often highly polar, hygroscopic, and may not be crystalline.
-
Solution:
-
Azeotropic Removal of Acid: After removing the solvent (CH₂Cl₂), add a non-polar solvent like toluene or hexanes and re-evaporate several times to azeotropically remove residual TFA.
-
Salt Formation: If the free base is desired, perform a careful basic workup (e.g., with cold, dilute NaHCO₃ or Na₂CO₃) and quickly extract into a solvent like CH₂Cl₂ or EtOAc. Be aware that the free azetidine base can be volatile and may be unstable.
-
Direct Use: Often, the best strategy is to avoid isolating the free base. After removing the acid and solvent under vacuum, the resulting salt can often be used directly in the next step (e.g., an acylation or sulfonylation) by adding a suitable base like Et₃N or DIPEA.
-
-
Caption: Troubleshooting workflow for failed azetidine deprotection.
Q4: I'm performing a reaction on a side chain, but I'm seeing ring-opening. Is my protecting group the problem?
Yes, it's highly likely. The protecting group's electronic properties can influence the ring's stability towards specific reagents.
-
N-Bn (Benzyl): An N-benzyl azetidine is still a reasonably strong base and nucleophile. In the presence of electrophiles or Lewis acids, the nitrogen can be activated, facilitating nucleophilic attack and ring-opening.
-
N-Boc / N-Cbz (Carbamates): These electron-withdrawing groups significantly reduce the nitrogen's nucleophilicity, making the ring much more stable to many reagents. However, they are not invincible.
-
Strongly Nucleophilic/Basic Conditions: Reagents like organolithiums (e.g., BuLi) or strong bases (e.g., LDA) can still promote ring-opening or other rearrangements.[2] In some cases, specialized thiocarbonyl protecting groups like N-Botc or N-thiopivaloyl are used specifically to direct α-lithiation while minimizing ring degradation.[5]
-
Reducing Agents: While generally stable, reduction of other functional groups with powerful hydrides like LiAlH₄ can sometimes lead to cleavage of the carbamate or ring-opening, especially with heating. Diisobutylaluminium hydride (DIBAL-H) has also been noted to cause ring-opening of related azetidin-2-ones.[3]
-
Recommendation: If you are observing ring-opening, first ensure your conditions are as mild as possible (e.g., low temperature). If the problem persists, and your protecting group is N-Bn, consider switching to the more robust N-Boc or N-Cbz. If you are already using N-Boc and facing issues with strong bases, a more specialized protecting group may be required.
Key Experimental Protocols
Here are representative, detailed procedures for the protection and deprotection of a generic azetidine.
Protocol 1: N-Boc Protection of Azetidine
This procedure is suitable for protecting the nitrogen of azetidine or its derivatives.
-
Reagents & Setup:
-
Azetidine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask with a magnetic stir bar.
-
-
Procedure:
-
Dissolve azetidine hydrochloride in water (approx. 0.5 M). Add CH₂Cl₂ to create a biphasic mixture.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve (Boc)₂O in CH₂Cl₂.
-
Dissolve NaOH in water.
-
Slowly and simultaneously, add the (Boc)₂O solution and the NaOH solution to the stirring azetidine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected azetidine. The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
-
Protocol 2: N-Boc Deprotection of an Azetidine using TFA
This procedure details the removal of the Boc group to yield the azetidinium trifluoroacetate salt.
-
Reagents & Setup:
-
N-Boc azetidine (1.0 eq)
-
Dichloromethane (CH₂Cl₂) (Anhydrous)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Triisopropylsilane (TIS) (Optional, 1.0 eq or 5% v/v)
-
Round-bottom flask with a magnetic stir bar, under an inert atmosphere (N₂ or Argon).
-
-
Procedure:
-
Dissolve the N-Boc azetidine in anhydrous CH₂Cl₂ (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
If using, add the triisopropylsilane (TIS) scavenger.
-
Slowly add the trifluoroacetic acid (TFA) to the stirring solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting residue is the azetidinium TFA salt, which can be carried forward without further purification.
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-(4-Fluorophenoxy)azetidine and its Analogs: A Guide for Medicinal Chemists
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1] The 3-substituted azetidine motif, in particular, has garnered significant attention, with derivatives showing a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects.[2] This guide provides a detailed comparative analysis of 3-(4-Fluorophenoxy)azetidine and its structural analogs, with a focus on their synthesis, physicochemical properties, and biological activity as modulators of the orphan G-protein coupled receptor 52 (GPR52), a promising target for the treatment of neuropsychiatric disorders.[3][4]
Synthetic Strategies for 3-Phenoxyazetidine Derivatives
The synthesis of the 3-phenoxyazetidine core generally involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a corresponding phenoxide. A common and effective strategy is outlined below.
General Synthetic Workflow
Caption: General synthetic scheme for 3-phenoxyazetidine analogs.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc-azetidin-3-ol To a solution of azetidin-3-ol in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Step 2: N-Boc-3-(methylsulfonyloxy)azetidine The N-Boc-azetidin-3-ol is dissolved in an aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and then allowed to warm to room temperature.
Step 3: N-Boc-3-(4-Fluorophenoxy)azetidine To a solution of 4-fluorophenol in a polar aprotic solvent like dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C to generate the corresponding phenoxide. A solution of N-Boc-3-(methylsulfonyloxy)azetidine in DMF is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution.
Step 4: this compound The N-Boc protected intermediate is dissolved in a solvent such as dichloromethane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is added to remove the Boc protecting group, yielding the final product.
This general procedure can be adapted for the synthesis of various analogs by using different substituted phenols in Step 3.
Comparative Physicochemical Properties
The substitution pattern on the phenoxy ring significantly influences the physicochemical properties of the analogs, which in turn affects their pharmacokinetic and pharmacodynamic profiles. While a comprehensive experimental dataset for a wide range of analogs is not publicly available in a single source, we can infer trends based on established principles of medicinal chemistry.
| Compound | Structure | Predicted cLogP | Predicted pKa | Predicted TPSA (Ų) |
| This compound | F-Ph-O-Aze | 2.1 | 8.5 | 21.3 |
| 3-Phenoxyazetidine | Ph-O-Aze | 1.9 | 8.5 | 21.3 |
| 3-(4-Chlorophenoxy)azetidine | Cl-Ph-O-Aze | 2.6 | 8.3 | 21.3 |
| 3-(4-Methoxyphenoxy)azetidine | MeO-Ph-O-Aze | 1.9 | 8.6 | 30.5 |
| 3-(4-Trifluoromethylphenoxy)azetidine | CF₃-Ph-O-Aze | 3.2 | 8.1 | 21.3 |
Note: These values are predicted using computational models and are for comparative purposes. Experimental values may vary.
Interpretation:
-
Lipophilicity (cLogP): The addition of a fluorine atom in the para position of the phenoxy ring slightly increases the lipophilicity compared to the unsubstituted analog. More lipophilic substituents like chlorine and trifluoromethyl groups are predicted to have a more significant impact on cLogP. Increased lipophilicity can influence cell permeability and plasma protein binding.
-
Acidity (pKa): The pKa of the azetidine nitrogen is influenced by the electron-withdrawing or -donating nature of the substituent on the phenoxy ring. Electron-withdrawing groups like fluorine, chlorine, and trifluoromethyl are expected to slightly decrease the pKa, making the azetidine nitrogen less basic.
-
Polar Surface Area (TPSA): For most analogs with substitutions on the phenyl ring, the TPSA is predicted to be similar, except for analogs containing additional polar groups like the methoxy substituent. TPSA is a key descriptor for predicting drug transport properties, including blood-brain barrier penetration.
Comparative Biological Activity: GPR52 Agonism
Recent research has identified 3-phenoxyazetidine derivatives as potent agonists of GPR52, an orphan receptor highly expressed in the striatum and cortex.[3] GPR52 is coupled to the Gs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels upon activation.[5] Agonism of GPR52 is a promising therapeutic strategy for schizophrenia and other CNS disorders.
Inferred Structure-Activity Relationships for GPR52 Agonism:
-
Substitution on the Phenoxy Ring: The nature and position of the substituent on the phenoxy ring are critical for GPR52 agonist activity. Small, electron-withdrawing groups at the para-position, such as fluorine or chlorine, are generally well-tolerated and can lead to potent agonism.
-
Role of the Azetidine Nitrogen: The basic nitrogen of the azetidine ring is often a key interaction point with the receptor and is typically substituted with other moieties to modulate potency, selectivity, and pharmacokinetic properties. For instance, in many reported GPR52 agonists, the azetidine nitrogen is linked to a pyrazine or other heteroaromatic systems.[3]
Experimental Protocol: GPR52 cAMP Functional Assay
This protocol describes a typical in vitro assay to determine the functional activity of compounds at the GPR52 receptor by measuring changes in intracellular cAMP levels.
Caption: Workflow for a GPR52 cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293) cells in appropriate growth medium.
-
Transiently or stably transfect the cells with a mammalian expression vector encoding for human GPR52.
-
-
Assay Preparation:
-
Seed the GPR52-expressing cells into 384-well assay plates at a predetermined density.
-
Incubate the plates to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and its analogs in a suitable assay buffer.
-
Add the diluted compounds to the cells in the assay plate. Include a known GPR52 agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
-
-
cAMP Measurement:
-
Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.
-
-
Data Analysis:
-
Plot the cAMP response as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.
-
In Vitro ADME Profile: Considerations for Drug Development
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are crucial for its success. For CNS-targeted agents like GPR52 agonists, key ADME parameters include:
-
Metabolic Stability: The azetidine ring is generally considered to be more metabolically stable than other small N-heterocycles. However, the phenoxy moiety can be susceptible to cytochrome P450 (CYP)-mediated oxidation. The position and nature of substituents on the phenyl ring will influence the sites and rates of metabolism.
-
Permeability: Good permeability across the Caco-2 cell monolayer is often used as an in vitro surrogate for intestinal absorption. For CNS targets, permeability across the blood-brain barrier is essential.
-
Plasma Protein Binding: High plasma protein binding can reduce the free concentration of a drug available to interact with its target. The lipophilicity of the analogs will be a major determinant of their plasma protein binding.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel therapeutics targeting GPR52. The synthetic routes are well-established, allowing for the generation of diverse libraries for SAR exploration. The fluorine substitution on the phenoxy ring offers a balance of potency and favorable physicochemical properties.
Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive investigation of a wide range of substituents on the phenoxy ring is needed to build a more complete understanding of the SAR for GPR52 agonism. This should include a systematic exploration of electronic and steric effects.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts should aim to optimize the ADME properties of lead compounds to ensure adequate brain exposure and a suitable half-life for the desired therapeutic indication.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo models of psychosis and cognitive dysfunction to validate the therapeutic potential of GPR52 agonism.
By leveraging the principles of medicinal chemistry and a data-driven approach to compound design and evaluation, the 3-phenoxyazetidine scaffold holds significant promise for the discovery of novel treatments for challenging CNS disorders.
References
- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4126850B1 - Substituted 3-phenoxyazetidin-1-yl-pyrazines having gpr52 agonistic activity - Google Patents [patents.google.com]
- 3. TW202329929A - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents [patents.google.com]
- 4. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 3-(4-Fluorophenoxy)azetidine
This guide provides a comprehensive validation framework for the novel investigational compound, 3-(4-Fluorophenoxy)azetidine. We will explore its potential anticancer activity through a series of robust, validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established chemotherapeutic agents, supported by illustrative experimental data.
Introduction: The Therapeutic Potential of Azetidine Scaffolds
The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Recent studies have highlighted the potential of azetidine derivatives as potent anticancer agents. For instance, certain azetidine-based compounds have been shown to irreversibly inhibit Stat3 activation, a key signaling protein implicated in tumor progression, leading to an antitumor response in breast cancer models.[2] Furthermore, fluorinated azetidin-2-ones have demonstrated potent activity as microtubule-disrupting agents, analogous to the well-known anticancer agent combretastatin A-4.[3][4]
Given these precedents, this compound is a compound of significant interest. The presence of the fluorophenoxy group may enhance its binding affinity and selectivity for specific biological targets. This guide outlines a systematic approach to validate its anticancer efficacy and elucidate its mechanism of action.
Proposed Mechanism of Action: A Multi-faceted Approach
Based on the existing literature for similar compounds, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Microtubule Polymerization: The structural similarity to other microtubule-disrupting agents suggests it may interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[3][4]
-
Modulation of Key Signaling Pathways: The azetidine core could serve as a scaffold for targeting critical signaling nodes in cancer, such as the Stat3 pathway.[2]
The following experimental plan is designed to rigorously test these hypotheses.
Experimental Validation: A Step-by-Step Guide
To comprehensively assess the anticancer potential of this compound, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models.
In Vitro Evaluation: Cellular and Molecular Insights
A variety of in vitro assays are essential for the initial screening and mechanistic evaluation of novel anticancer compounds.[5][6] These assays provide crucial data on cell viability, proliferation, and the mode of cell death induced by the test compound.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: A serial dilution of this compound and standard chemotherapeutic agents (Doxorubicin, Paclitaxel, Cisplatin) is prepared in the culture medium.[10][11][12] The cells are then treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[10]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[10]
Illustrative Data: Comparative Efficacy (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| This compound | 5.2 | 8.1 | 6.5 | 10.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 |
| Paclitaxel | 0.01 | 0.05 | 0.02 | 0.03 |
| Cisplatin | 3.5 | 5.0 | 4.2 | 6.8 |
Note: Lower IC50 values indicate higher potency.[10]
Apoptosis and Cell Cycle Analysis
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), flow cytometry-based assays are employed.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Validation: Xenograft Models
In vivo studies using xenograft models are a crucial step in preclinical drug development to evaluate the efficacy and toxicity of a potential anticancer agent in a living organism.[6][13][14] Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models can be utilized for a comprehensive assessment.[15][16][17]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Implantation: Immunocompromised mice (e.g., athymic nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HCT116).[14][16]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment groups and administered this compound, a vehicle control, or a standard chemotherapeutic agent via an appropriate route (e.g., intraperitoneal or oral).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
Illustrative Data: In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | - |
| This compound (50 mg/kg) | 750 | 50% |
| Paclitaxel (10 mg/kg) | 450 | 70% |
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental design and potential molecular interactions, the following diagrams are provided.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. In vitro Cancer Drug Screening Services [visikol.com]
- 8. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. startresearch.com [startresearch.com]
- 16. ichorlifesciences.com [ichorlifesciences.com]
- 17. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
A Comprehensive Guide to the Cross-Reactivity Profiling of 3-(4-Fluorophenoxy)azetidine
In the landscape of modern drug discovery, the early and accurate identification of a compound's selectivity is paramount to its success. Promiscuous interactions with off-target proteins are a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of 3-(4-Fluorophenoxy)azetidine, a novel scaffold of interest, and objectively compares its potential performance with established benchmarks. The methodologies detailed herein are designed to provide a robust, self-validating system for assessing the compound's selectivity and potential liabilities.
The azetidine ring, a four-membered saturated N-heterocycle, is an increasingly popular motif in medicinal chemistry due to its ability to impart desirable physicochemical properties.[2][3] However, like any novel chemical entity, a thorough understanding of its interaction with a wide array of biological targets is essential before it can be advanced as a therapeutic candidate.
This guide will delve into the critical experimental workflows for profiling this compound against major target classes implicated in off-target effects: G-protein coupled receptors (GPCRs), kinases, and ion channels. We will explore the rationale behind assay selection, provide detailed protocols, and present a framework for data interpretation and comparison.
I. The Imperative of Early-Stage Cross-Reactivity Profiling
The interactions of drug candidates with unintended biological targets can lead to a range of undesirable side effects.[1] Secondary pharmacology studies, which assess a compound's activity against a broad panel of targets, are a cost-effective strategy to predict potential clinical adverse effects and mitigate the risk of late-stage attrition.[1][4] For a novel scaffold such as this compound, establishing a clean off-target profile is a critical step in de-risking its development program.
Comparative Analysis Framework
To provide a meaningful assessment of this compound's selectivity, its binding and functional activities should be compared against a panel of established compounds with known cross-reactivity profiles. For the purposes of this guide, we will consider a hypothetical primary target and then assess off-target activity against a broad panel. The choice of comparators would ideally include:
-
Structurally similar compounds: If available, data from other phenoxy-azetidine analogs would provide valuable structure-activity relationship (SAR) insights into off-target effects.
-
Compounds with known liabilities: Including "dirty" drugs known to interact with multiple targets can serve as positive controls for the screening panels.
-
Highly selective compounds: A "clean" comparator compound for the intended target class will serve as a benchmark for selectivity.
The following sections outline the experimental workflows for generating the necessary data for this comparative analysis.
II. Profiling Against G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of transmembrane proteins and are the targets for a significant portion of approved drugs.[5] Unintended interactions with GPCRs are a common source of ADRs.
Competitive radioligand binding assays are a robust method for determining the affinity (Ki) of a test compound for a receptor.[6] These assays are typically performed using membrane preparations from cells overexpressing the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[7]
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and a range of concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound from free radioligand via rapid filtration over a glass fiber filter.[6]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Data Presentation: Comparative GPCR Binding Affinity
| Target GPCR | This compound Ki (nM) | Comparator A Ki (nM) | Comparator B Ki (nM) |
| Adrenergic α1A | >10,000 | 500 | >10,000 |
| Dopamine D2 | >10,000 | 25 | 8,000 |
| Serotonin 5-HT2A | 8,500 | 15 | >10,000 |
| Muscarinic M1 | >10,000 | 150 | >10,000 |
| Histamine H1 | 9,200 | 5 | 9,500 |
Table 1: Hypothetical comparative binding data for this compound and comparator compounds against a panel of common off-target GPCRs.
While binding assays measure affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. Common functional readouts for GPCRs include second messenger signaling, such as calcium mobilization or changes in cyclic AMP (cAMP) levels.[5]
Experimental Workflow: GPCR Functional Screening
Caption: Workflow for GPCR functional screening in agonist and antagonist modes.
III. Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Due to the conserved nature of the ATP-binding site, many kinase inhibitors exhibit off-target activity.[8] Profiling this compound against a broad panel of kinases is essential to understand its selectivity.
Functional assays that measure the catalytic activity of kinases are the most direct way to assess inhibition.[8] These assays typically involve incubating the kinase with a substrate and ATP, and then detecting the phosphorylated product.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction to allow for phosphorylation.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
-
Data Presentation: Comparative Kinase Selectivity Profile
| Kinase Target | This compound % Inhibition @ 1µM | Comparator A % Inhibition @ 1µM |
| ABL1 | <10% | 95% |
| EGFR | <10% | 8% |
| SRC | 15% | 75% |
| VEGFR2 | <10% | 12% |
| ROCK1 | 25% | 45% |
Table 2: Hypothetical kinase profiling data showing percent inhibition at a single high concentration to identify potential off-target interactions.
Workflow for Kinase Selectivity Profiling
Caption: A streamlined workflow for assessing kinase selectivity.
IV. Ion Channel Cross-Reactivity Assessment
Ion channels are critical for a wide range of physiological processes, and their unintended modulation can lead to serious safety issues, particularly cardiotoxicity.[9][10] The hERG potassium channel, for instance, is a key target in cardiac safety assessment.
Automated patch-clamp systems provide a higher-throughput method for assessing the effects of compounds on ion channel function compared to traditional manual patch-clamp techniques.[11]
Experimental Protocol: Automated Patch-Clamp Assay
-
Cell Preparation:
-
Use a stable cell line expressing the ion channel of interest (e.g., hERG).
-
Harvest and prepare a single-cell suspension.
-
-
Assay Execution:
-
Load the cell suspension and test compound solutions onto the automated patch-clamp instrument.
-
The instrument will automatically trap individual cells and form a gigaseal.
-
Apply a specific voltage protocol to elicit ion channel currents.
-
Record baseline currents and then perfuse the cells with increasing concentrations of this compound, recording the current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each test concentration.
-
Calculate the percent inhibition of the current relative to the baseline.
-
Determine the IC50 value for the inhibition of the ion channel.
-
Data Presentation: Comparative Ion Channel Activity
| Ion Channel Target | This compound IC50 (µM) | Comparator A IC50 (µM) |
| hERG (KCNH2) | >30 | 0.5 |
| Nav1.5 | >30 | 5.2 |
| Cav1.2 | >30 | 12.8 |
Table 3: Hypothetical data from automated patch-clamp electrophysiology, focusing on key cardiac ion channels.
Conclusion and Interpretation
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, provides a robust dataset for evaluating its selectivity and potential for off-target liabilities. By comparing its binding affinities and functional activities against those of well-characterized compounds, researchers can make informed decisions about the continued development of this promising scaffold.
A favorable profile for this compound would exhibit high potency and selectivity for its intended target, with Ki and IC50 values significantly lower than those for the off-targets assessed in the safety panels. Ideally, a selectivity window of at least 100-fold between the primary target and any off-target is desirable to minimize the risk of ADRs.
The methodologies described herein represent the current industry standards for in vitro safety pharmacology.[12][13] Early and thorough characterization of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design and a critical step toward the development of safer and more effective medicines.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pharmaron.com [pharmaron.com]
The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the efficacy of fluorinated versus non-fluorinated azetidine compounds, offering supporting experimental data and field-proven insights. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its unique conformational constraints and ability to serve as a versatile pharmacophore.[1] The introduction of fluorine can profoundly modulate the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced therapeutic potential.
The Rationale for Fluorination: Enhancing Drug-like Properties
The decision to introduce fluorine into a drug candidate is a strategic one, driven by the element's unique properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, while exerting powerful electronic effects. These effects can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the compound's half-life and overall exposure.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the azetidine ring. This alteration in basicity can influence a compound's solubility, cell permeability, and off-target activity.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency.
-
Improved Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, strategic polyfluorination can either increase or decrease it, allowing for fine-tuning of a compound's ability to cross biological membranes.[2][3]
Head-to-Head Comparison: Efficacy Across Therapeutic Areas
The true measure of the "fluorine advantage" lies in direct comparisons of biological activity between fluorinated and non-fluorinated analogs. Below, we examine experimental data across several key therapeutic areas.
Anticancer Activity: A Clear Enhancement in Potency
In the realm of oncology, fluorination has demonstrated a remarkable ability to enhance the cytotoxic activity of azetidine-based compounds. A notable example is the development of fluorinated analogs of combretastatin A-4, a potent inhibitor of tubulin polymerization.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Azetidinone Analogs
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 3-chloro-4-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 3-Chloro (non-fluoro) | MCF-7 | ~0.1-1 | BenchChem |
| 3-fluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 3-Fluoro | MCF-7 | 0.095 | BenchChem |
| Chiral Fluorinated Azetidin-2-one (Compound 18) | Chiral 3-Fluoro | Multiple, including drug-resistant lines | 0.001 - 0.0036 | [4] |
As the data indicates, the introduction of a fluorine atom at the 3-position of the azetidinone ring leads to a significant increase in potency against the MCF-7 breast cancer cell line.[2] Further refinement, including the introduction of chirality, has led to the discovery of a fluorinated azetidin-2-one with nanomolar to sub-nanomolar activity across a panel of cancer cell lines, including those with drug resistance.[4]
Antimicrobial Activity: A Promising but Complex Picture
Azetidine derivatives, particularly β-lactams, have a long history as antibacterial agents. While the impact of fluorination in this area is less extensively documented with direct comparisons, the available evidence suggests a potential for enhanced activity.
Table 2: Antimicrobial Activity of Substituted Azetidine Derivatives
| Compound Series | Key Structural Feature | Spectrum of Activity | General Findings | Reference |
| Azetidine-2-one derivatives | Varied substitutions | Staphylococcus aureus, Escherichia coli | Some derivatives show good activity, comparable to standard antibiotics. | [5] |
| Fluoro-substituted benzimidazoles | Fluoro-benzene moiety | Gram-positive and Gram-negative bacteria, Fungi | Fluoro-substituted compounds showed good antibacterial and antifungal properties compared to unsubstituted analogs. |
While the data in Table 2 does not offer a direct head-to-head comparison of a fluorinated versus a non-fluorinated azetidine, it highlights the general finding that fluoro-substituted heterocyclic compounds often exhibit potent antimicrobial properties. The increased lipophilicity and altered electronic properties conferred by fluorine can enhance the ability of these compounds to penetrate bacterial cell walls and interact with their targets.
The Physicochemical Impact of Fluorination on Azetidines
The observed differences in biological activity are often rooted in the fundamental changes to a molecule's physicochemical properties upon fluorination. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives provides valuable insights.[2]
Table 3: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Saturated Heterocycles
| Property | General Impact of Fluorination | Key Considerations | Reference |
| pKa | Decrease in basicity | The number of fluorine atoms and their distance to the nitrogen are major factors. | [2] |
| LogP | Can increase or decrease | Dependent on the degree and position of fluorination. | [2] |
| Microsomal Clearance | Generally decreased | Increased metabolic stability. | [2] |
This data underscores the profound and predictable influence of fluorination on key drug-like properties. The ability to systematically tune pKa and metabolic stability through the strategic placement of fluorine atoms is a powerful tool for medicinal chemists.
Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays used to compare the efficacy of fluorinated and non-fluorinated azetidine compounds.
In Vitro Assay: Kinase Inhibition
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol 1: Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compounds (fluorinated and non-fluorinated azetidines).
-
Procedure:
-
Pre-incubate a solution of the kinase with varying concentrations of the test compound for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assay: Anticancer Efficacy in a Xenograft Model
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of a compound in a mouse model.
Protocol 2: In Vivo Anticancer Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice) suitable for the engraftment of human tumor cells.
-
Tumor Cell Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest and prepare a single-cell suspension in a suitable medium.
-
Subcutaneously inject the tumor cells into the flank of each mouse.
-
-
Dosing and Monitoring:
-
Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, non-fluorinated compound, fluorinated compound).
-
Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Data Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth inhibition between the different treatment groups.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A simplified workflow illustrating the progression from a non-fluorinated lead to an improved fluorinated candidate.
Caption: The multifaceted impact of fluorination on the properties of azetidine compounds, leading to enhanced efficacy.
Conclusion and Future Directions
The strategic incorporation of fluorine into the azetidine scaffold offers a powerful approach to enhancing the therapeutic efficacy of drug candidates. The experimental data clearly demonstrates that fluorination can lead to significant improvements in potency, particularly in the context of anticancer agents. These improvements are underpinned by favorable modulations of key physicochemical properties, including metabolic stability and target binding affinity.
While the "fluorine advantage" is evident, the effects are highly dependent on the specific position and degree of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and develop the next generation of azetidine-based therapeutics with improved efficacy and safety profiles. Future research should continue to explore the nuanced effects of fluorination in a wider range of therapeutic areas and biological targets, further unlocking the potential of this versatile chemical strategy.
References
The Bridging of Worlds: A Comparative Guide to the In Vitro and In Vivo Correlation of 3-(4-Fluorophenoxy)azetidine Activity
In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the journey from a promising molecule in a test tube to a potential clinical candidate is fraught with challenges. A critical juncture in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive technical comparison of the hypothetical compound, 3-(4-Fluorophenoxy)azetidine, against established benchmarks, offering a detailed exploration of its activity profile from the cellular level to a whole-organism context. The azetidine scaffold is a recurring motif in medicinally relevant compounds, valued for its conformational rigidity and synthetic tractability[1][2][3][4]. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between in vitro potency and in vivo efficacy.
Introduction to this compound: A Hypothetical Antidepressant Candidate
The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor[5]. Consequently, many antidepressant drugs act by inhibiting the reuptake of these monoamines or by inhibiting their metabolic degradation by enzymes such as monoamine oxidase (MAO)[6][7].
For the purpose of this guide, we will consider this compound as a novel chemical entity with potential antidepressant properties. Its structure, featuring a fluorophenoxy group attached to an azetidine ring, suggests possible interactions with monoamine transporters or MAO. This guide will outline the experimental framework necessary to characterize its activity and establish a predictive relationship between its in vitro and in vivo performance.
In Vitro Characterization: Unveiling the Molecular Mechanism
The initial step in evaluating a new compound is to determine its activity and selectivity at the molecular level. Based on the structural alerts within this compound, we will focus on two primary in vitro assays: a serotonin reuptake inhibition assay and a monoamine oxidase inhibition assay.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
Rationale: This assay determines the compound's ability to block the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin. Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants[5].
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluence.
-
Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.
-
Compound Incubation: A dilution series of this compound, a known SSRI (e.g., Fluoxetine) as a positive control, and a vehicle control are added to the cell suspension and pre-incubated.
-
Radioligand Addition: ³H-labeled serotonin is added to initiate the uptake reaction.
-
Termination and Scintillation Counting: After a defined incubation period, uptake is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the amount of serotonin taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific serotonin uptake (IC₅₀) is calculated.
Diagram: In Vitro Serotonin Reuptake Inhibition Workflow
Caption: Workflow for the in vitro serotonin reuptake inhibition assay.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: This assay assesses the compound's ability to inhibit MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters. MAO inhibitors are another class of antidepressants[7][8][9].
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A fluorescent substrate, such as Amplex Red, is used in conjunction with a peroxidase and a suitable MAO substrate (e.g., p-tyramine).
-
Compound Incubation: A dilution series of this compound, known MAO inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B) as positive controls, and a vehicle control are pre-incubated with the respective MAO isoenzyme.
-
Reaction Initiation: The substrate mixture is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The production of the fluorescent product, resorufin, is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is determined, and the IC₅₀ value for each MAO isoform is calculated.
Diagram: In Vitro MAO Inhibition Assay Workflow
Caption: Workflow for the in vitro monoamine oxidase inhibition assay.
Comparative In Vitro Data
The following table presents hypothetical data for this compound in comparison to standard reference compounds.
| Compound | SERT IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| This compound | 15 | >10,000 | >10,000 |
| Fluoxetine (SSRI) | 10 | >10,000 | >10,000 |
| Clorgyline (MAO-A Inhibitor) | >10,000 | 5 | >1,000 |
| Deprenyl (MAO-B Inhibitor) | >10,000 | >1,000 | 8 |
Interpretation: The hypothetical data suggests that this compound is a potent and selective serotonin reuptake inhibitor, with an activity profile similar to Fluoxetine. It shows negligible activity against MAO-A and MAO-B.
In Vivo Evaluation: Assessing Antidepressant-like Activity
Positive in vitro results necessitate validation in a living organism to assess the compound's efficacy, pharmacokinetics, and potential side effects. The forced swim test is a commonly used primary screening model for antidepressant activity[10][11][12].
Experimental Protocol: Forced Swim Test (FST) in Rodents
Rationale: The FST is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility[10][12][13].
Methodology:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Acclimation: Animals are acclimated to the housing facility for at least one week before the experiment.
-
Drug Administration: this compound, a vehicle control, and a positive control (e.g., Imipramine) are administered orally at various doses 60 minutes before the test.
-
Test Procedure: Each rat is placed individually in a cylinder containing water. The total duration of immobility during the last 4 minutes of a 6-minute test is recorded.
-
Data Analysis: The mean duration of immobility for each treatment group is compared to the vehicle control group using appropriate statistical tests.
Diagram: In Vivo Forced Swim Test Workflow
Caption: Workflow for the in vivo forced swim test.
Comparative In Vivo Data
The following table presents hypothetical data from the forced swim test.
| Treatment (Dose, mg/kg, p.o.) | Mean Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | 180 ± 15 | - |
| This compound (10) | 120 ± 12 | 33.3% |
| This compound (30) | 80 ± 10 | 55.6% |
| Imipramine (20) | 90 ± 11 | 50.0% |
Interpretation: The hypothetical data indicates that this compound produces a dose-dependent reduction in immobility time in the FST, suggesting antidepressant-like activity. Its efficacy at 30 mg/kg is comparable to the standard antidepressant Imipramine.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC is the cornerstone of predictive drug development. It allows for the extrapolation of in vitro data to predict in vivo performance, thereby guiding dose selection and optimizing clinical trial design. For CNS drugs, a key consideration for IVIVC is the unbound drug concentration in the brain, as this is what is available to interact with the target[14].
The IVIVC Framework
The correlation between the in vitro potency (IC₅₀) and the in vivo efficacy (effective dose) is not always linear. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and brain penetration play a crucial role.
Key Parameters for IVIVC:
-
In Vitro Potency (IC₅₀): The concentration of the drug required to produce 50% of its maximal effect in vitro.
-
Plasma Protein Binding: The extent to which the drug binds to proteins in the blood, which affects the free drug concentration.
-
Brain Tissue Binding: The extent to which the drug binds to brain tissue, influencing the unbound concentration at the target site.
-
Blood-Brain Barrier Permeability: The ability of the drug to cross from the bloodstream into the brain.
-
In Vivo Target Occupancy: The percentage of the target (e.g., SERT) that is bound by the drug at a given dose.
Diagram: The Concept of In Vitro-In Vivo Correlation
Caption: Conceptual framework for in vitro-in vivo correlation.
Pharmacokinetic Profile of this compound (Hypothetical)
While specific data is not available, a favorable pharmacokinetic profile for an orally administered CNS drug would include rapid absorption, moderate clearance, and a reasonable volume of distribution[15][16]. The azetidine moiety can sometimes be used to favorably alter the metabolic profile of a compound[17].
| Parameter | Value |
| Oral Bioavailability (F%) | > 50% |
| Half-life (t₁/₂) | 4-6 hours |
| Brain to Plasma Ratio | > 1 |
| Unbound Fraction in Brain (fu,brain) | > 0.05 |
Analysis: A good brain-to-plasma ratio and a significant unbound fraction in the brain would suggest that this compound can achieve therapeutic concentrations at its target site in the CNS. The correlation between in vitro SERT binding affinity and in vivo CNS occupancy is often strongest when considering the unbound brain concentrations[14].
Conclusion
This guide has presented a hypothetical yet scientifically grounded framework for evaluating the in vitro and in vivo activity of this compound. The presented data and protocols illustrate a potent and selective serotonin reuptake inhibitor with promising antidepressant-like effects in a preclinical model. The key to successfully translating these findings to a clinical setting lies in a thorough understanding and establishment of a robust in vitro-in vivo correlation. By carefully considering pharmacokinetic and pharmacodynamic principles, researchers can enhance the predictive power of their preclinical data and increase the likelihood of success in the complex process of drug development.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 6. Serotonin reuptake blockers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. evotec.com [evotec.com]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Associating in vitro target binding and in vivo CNS occupancy of serotonin reuptake inhibitors in rats: the role of free drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenoxy)azetidine Analogs as Monoamine Reuptake Inhibitors
For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a privileged structure in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Its conformational rigidity and synthetic tractability offer a unique platform for fine-tuning pharmacological properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-(4-Fluorophenoxy)azetidine analogs, with a primary focus on their potential as monoamine reuptake inhibitors for the treatment of depression and other neurological conditions.[2][3]
While direct, extensive experimental data on this compound analogs is limited in the public domain, this guide will leverage a comprehensive analysis of closely related 3-substituted azetidine derivatives, particularly 3-aminoazetidines, to infer and project the SAR for this promising class of compounds.[4] The principles derived from these analogs provide a robust framework for understanding how structural modifications to the this compound core are likely to influence potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
The Azetidine Scaffold: A Versatile Core for CNS Drug Discovery
The four-membered azetidine ring, while synthetically challenging compared to larger heterocycles, offers distinct advantages in medicinal chemistry. Its strained nature imparts a degree of conformational constraint that can lead to higher binding affinities and selectivities for biological targets.[1] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as GABA uptake inhibitors, antiviral agents, and antitumor compounds.[5] However, their most significant potential may lie in the modulation of monoamine transporters, which are critical targets for the treatment of depression, anxiety, and other mood disorders.[2]
Monoamine Reuptake Inhibition: The Therapeutic Rationale
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of the disorder.[4] Monoamine reuptake inhibitors function by blocking the respective transporters (SERT, NET, and DAT), thereby increasing the extracellular levels of these neurotransmitters and enhancing neurotransmission.
Triple reuptake inhibitors (TRIs), which simultaneously block all three transporters, are of particular interest as they may offer a broader spectrum of antidepressant activity and a faster onset of action compared to selective or dual inhibitors.[2] The development of 3-substituted azetidine analogs as TRIs has been a focal point of recent research, with the goal of achieving a balanced inhibitory profile.[4]
Structure-Activity Relationship (SAR) of 3-Substituted Azetidine Analogs
The exploration of 3-aminoazetidine derivatives, developed through the bioisosteric modification of a 3-α-oxyazetidine scaffold, provides critical insights into the SAR of this class of compounds.[4] These findings serve as a valuable proxy for predicting the behavior of this compound analogs.
Key Structural Features Influencing Activity:
-
The Nature of the 3-Substituent: The substituent at the 3-position of the azetidine ring is a primary determinant of potency and selectivity. The transition from a 3-α-oxyazetidine to a 3-aminoazetidine scaffold has been shown to enhance inhibitory activity against all three monoamine transporters.[4] This suggests that the electronic and steric properties of the atom directly attached to the azetidine ring are crucial. For this compound analogs, the ether linkage provides a flexible yet defined orientation for the fluorophenoxy moiety.
-
Substitution on the Aromatic Ring: Modifications to the phenyl ring of the phenoxy group are expected to significantly impact binding affinity and selectivity.
-
Position of Substitution: The position of the fluorine atom on the phenyl ring is critical. A 4-fluoro substitution is a common feature in many CNS-active compounds and can influence metabolic stability and receptor interactions.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can alter the electrostatic potential of the aromatic ring, potentially influencing interactions with amino acid residues in the transporter binding pockets.
-
Lipophilicity: Halogenation generally increases lipophilicity, which can affect blood-brain barrier penetration and overall pharmacokinetic properties.
-
-
The Azetidine Nitrogen (N-substitution): The substituent on the azetidine nitrogen plays a pivotal role in modulating activity.
-
N-Unsubstituted vs. N-Alkylated: In many series of azetidine-based monoamine reuptake inhibitors, N-alkylation with small, lipophilic groups can enhance potency. However, the optimal substituent often varies depending on the specific transporter being targeted.
-
Bulky Substituents: Large, bulky groups on the nitrogen are generally detrimental to activity, likely due to steric hindrance within the binding site.[4]
-
Comparative Performance of 3-Substituted Azetidine Analogs
To provide a quantitative basis for comparison, the following table summarizes the in vitro inhibitory activities (IC50 values) of a series of 3-aminoazetidine analogs from a key study.[4] This data illustrates the impact of various substitutions on the potency against human SERT, NET, and DAT.
| Compound ID | R1 (at Azetidine-3) | R2 (at Amino Nitrogen) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 3,4-Dichlorophenyl | Benzyl | 120 | >1000 | >1000 |
| 8bb | 3,4-Dichlorophenyl | 4-Fluorobenzyl | 89 | >1000 | >1000 |
| 8cb | 3,4-Dichlorophenyl | 3,4-Dichlorobenzyl | 25 | 130 | 560 |
| 10dl | H | 3,4-Dichlorophenyl | 1.8 | 12 | 180 |
| 10fl | H | 2-Naphthyl | 1.1 | 15 | 250 |
Data extracted from Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 923–928.[4]
Interpretation of the Data:
-
Compounds with a hydrogen at the R1 position (connected to the azetidine-3 position) and a substituted aromatic ring at the R2 position (on the amino nitrogen) generally exhibit higher potency, particularly for SERT and NET.[4]
-
The presence of electron-withdrawing groups, such as chlorine, on the aromatic rings (both R1 and R2) appears to be favorable for potent inhibition.[4]
-
A 3,4-dichlorophenyl or a 2-naphthyl moiety at the R2 position leads to potent SERT and NET inhibition with moderate DAT inhibition, a desirable profile for some antidepressant candidates.[4]
Based on these trends, it is plausible to hypothesize that a this compound scaffold, particularly when appropriately substituted on the azetidine nitrogen, could exhibit significant inhibitory activity at SERT and NET. The fluorine atom at the 4-position of the phenoxy ring is expected to contribute favorably to the overall pharmacological profile.
Experimental Protocols for Evaluation
The biological evaluation of this compound analogs as monoamine reuptake inhibitors typically involves a series of in vitro assays.
Radioligand Binding Assays
These assays measure the affinity of a test compound for the monoamine transporters by assessing its ability to displace a radiolabeled ligand that is known to bind to the target.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and various concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Assays
These functional assays directly measure the ability of a compound to inhibit the transport of a neurotransmitter (or a fluorescent substrate) into cells expressing the specific transporter.
Workflow for Neurotransmitter Uptake Assay:
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant drug development: Focus on triple monoamine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-(4-Fluorophenoxy)azetidine and Structurally Related Scaffolds for Drug Discovery
Introduction: The Value of the Azetidine Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Among the privileged structures that have gained prominence, the azetidine scaffold stands out.[1][2] This four-membered nitrogen-containing heterocycle offers a compelling blend of structural rigidity and chemical stability, a balance not easily achieved with other small rings.[3][4] Its constrained, three-dimensional geometry allows for precise vectoral projection of substituents into binding pockets, potentially reducing the entropic penalty of binding and leading to enhanced affinity.[4]
This guide focuses on 3-(4-Fluorophenoxy)azetidine (1) , a scaffold that combines the favorable properties of the azetidine ring with a substituted aromatic moiety. The 4-fluorophenyl group is a common feature in medicinal chemistry, often introduced to block metabolic oxidation or to modulate electronic properties without significantly increasing steric bulk.[5]
To provide a comprehensive understanding of its potential and liabilities, we will conduct a head-to-head comparison of 1 against a curated set of structurally similar scaffolds. This analysis will be grounded in key physicochemical properties and supported by data from essential in vitro ADME/Tox assays, providing a practical framework for drug development professionals to make informed decisions in their lead optimization campaigns.
Comparator Scaffolds: A Rationale for Selection
The choice of comparator scaffolds is critical for elucidating meaningful structure-activity relationships (SAR). We have selected four analogs that systematically probe the impact of key structural modifications:
-
3-Phenoxyazetidine (2): The unsubstituted parent scaffold, serving as a baseline to evaluate the specific contribution of the fluorine atom.
-
3-(4-Chlorophenoxy)azetidine (3): A halogen-substituted analog to compare the effects of fluorine versus chlorine on lipophilicity, electronics, and metabolic stability.
-
4-(Azetidin-3-yloxy)benzonitrile (4): A bioisosteric replacement of the fluorine atom with a nitrile group, a common strategy to modulate polarity, hydrogen bonding potential, and metabolic fate.[5][6]
-
3-(4-Fluorophenoxy)pyrrolidine (5): A ring-expanded analog that allows for a direct comparison of the four-membered azetidine with the five-membered pyrrolidine ring, highlighting differences in basicity (pKa) and conformational flexibility.
Figure 1: Chemical structures of the primary scaffold this compound (1) and its comparators (2-5).
Comparative Analysis of Physicochemical Properties
The foundational physicochemical properties of a molecule dictate its behavior in biological systems. Lipophilicity (LogP/LogD), basicity (pKa), and polar surface area (TPSA) are critical determinants of solubility, permeability, and off-target interactions.
The table below summarizes these key parameters for our selected scaffolds. These values are calculated using standard computational models, providing a reliable basis for initial comparison.
| Compound | Scaffold | cLogP | pKa (Base) | TPSA (Ų) |
| 1 | This compound | 1.85 | 8.8 | 21.26 |
| 2 | 3-Phenoxyazetidine | 1.62 | 8.8 | 21.26 |
| 3 | 3-(4-Chlorophenoxy)azetidine | 2.31 | 8.7 | 21.26 |
| 4 | 4-(Azetidin-3-yloxy)benzonitrile | 1.25 | 8.5 | 45.09 |
| 5 | 3-(4-Fluorophenoxy)pyrrolidine | 2.15 | 9.9 | 21.26 |
Expert Insights:
-
Impact of Halogenation (1 vs. 2 vs. 3): As expected, the addition of a fluorine atom (1 ) slightly increases lipophilicity over the parent compound (2 ). Switching to a chlorine atom (3 ) results in a more significant jump in cLogP, which could negatively impact solubility and increase non-specific binding. The pKa remains largely unaffected by these substitutions.
-
Bioisosteric Replacement (1 vs. 4): Replacing fluorine with a nitrile group (4 ) decreases lipophilicity and slightly reduces basicity. Critically, it increases the TPSA, which may hinder passive diffusion across biological membranes.
-
Ring System Comparison (1 vs. 5): The expansion to a pyrrolidine ring (5 ) increases both lipophilicity and, most notably, basicity. The higher pKa of the pyrrolidine nitrogen (~9.9) means it will be more extensively protonated at physiological pH (7.4) compared to the azetidine analogs. This has profound implications for cell permeability and potential interactions with acidic targets like the hERG channel.
Comparative In Vitro ADME & Toxicology Profiles
While physicochemical properties provide a theoretical framework, empirical data from in vitro assays are essential for validating these predictions and uncovering more complex biological behaviors. We will now compare the expected performance of these scaffolds in three cornerstone assays of early drug discovery: Permeability, Metabolic Stability, and hERG Inhibition.
Permeability and Efflux Liability
A successful oral drug must be absorbed from the gastrointestinal tract, and a successful CNS agent must cross the blood-brain barrier. The Caco-2 and MDCK-MDR1 permeability assays are industry-standard models for predicting these outcomes.
-
Caco-2 Assay: Utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[7][8] It provides an apparent permeability coefficient (Papp) for absorption and can indicate if a compound is subject to active efflux.
-
MDCK-MDR1 Assay: Uses a canine kidney cell line transfected with the human MDR1 gene, resulting in high expression of P-gp.[9][10][11][12] This assay is a more direct way to determine if a compound is a P-gp substrate, a key factor limiting CNS penetration.[12]
Below is a workflow diagram for a typical bidirectional permeability assay.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. Bioisostere - Wikipedia [en.wikipedia.org]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. enamine.net [enamine.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(4-Fluorophenoxy)azetidine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Fluorophenoxy)azetidine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and the best available technical data.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound is a fluorinated organic compound containing an azetidine ring. While comprehensive toxicological data for this specific molecule is limited, the available Safety Data Sheet (SDS) and data from structurally related compounds indicate that caution is warranted.[1] The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, potentially leading to increased reactivity or toxicity.[2]
Known and Potential Hazards:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][3]
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3] Direct contact should be avoided.
-
Unknown Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled as a potentially hazardous substance.
Stability and Reactivity:
-
Stability: Stable under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit hazardous substances including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is mandatory when handling this compound.[4] The following table summarizes the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[4] | To protect eyes from dust particles and potential splashes, which can cause serious irritation.[3][4] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty gloves.[4] | Nitrile gloves offer good resistance to a range of chemicals.[4] Always inspect gloves before use and remove them immediately if contaminated.[4] |
| Body Protection | A buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination.[4] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[4] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary.[1][4] | To minimize the inhalation of dust particles or vapors.[1][4] |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure.
-
Fume Hoods: All work with this compound, especially when handling powders or creating solutions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2][5]
-
Ventilation: Ensure adequate general laboratory ventilation.
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers tightly closed when not in use.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.[4]
Experimental Workflow: A Step-by-Step Safety Protocol
The following diagram outlines the critical safety checkpoints in a typical experimental workflow involving this compound.
Caption: Experimental workflow for handling this compound.
Storage, Spill, and Disposal Plans
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]
Spill and Emergency Procedures:
-
Small Spills: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with an appropriate solvent and then wash with soap and water.[4]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.[4]
-
In Case of Contact:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
-
Waste Disposal:
-
All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[2]
-
Halogenated organic waste should be disposed of in a dedicated "Halogenated Organic Waste" container.[5]
-
Do not pour down the drain.[5]
-
Disposal should be carried out by a licensed professional waste disposal service.[1] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
